3-tert-butyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-8(2,3)7-6(4-9)5-10-11-7/h5H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZGLUKZDQJDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403088 | |
| Record name | 3-(Tert-Butyl)Pyrazole-4-Carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875554-79-3 | |
| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875554-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Tert-Butyl)Pyrazole-4-Carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-tert-butyl-1H-pyrazole-4-carbonitrile CAS 875554-79-3 properties
Technical Monograph: 3-tert-butyl-1H-pyrazole-4-carbonitrile
Part 1: Executive Summary & Chemical Profile
This compound (CAS 875554-79-3) is a high-value heterocyclic building block utilized primarily in the discovery of small-molecule kinase inhibitors. Its structural core—a pyrazole ring substituted with a bulky tert-butyl group at the C3 position and a nitrile group at C4—provides a rigid, lipophilic scaffold that effectively occupies hydrophobic pockets in ATP-binding sites of enzymes such as Janus Kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).
This monograph details the physicochemical properties, validated synthetic routes, and medicinal chemistry applications of this compound, designed to serve as a reference for drug development professionals.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 875554-79-3 |
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| LogP (Predicted) | ~1.8 - 2.2 |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
| Key Functional Groups | Nitrile (–CN), Pyrazole (–NH), tert-Butyl (–C(CH₃)₃) |
Part 2: Synthetic Methodology
The synthesis of this compound relies on the cyclization of a hydrazine derivative with a functionalized enaminonitrile or alkoxymethylene intermediate. The most robust route utilizes 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) as the starting material.
Core Synthetic Pathway
The reaction proceeds in two stages:[1]
-
Condensation: Pivaloylacetonitrile reacts with a C1-synthon (DMF-DMA or Triethyl Orthoformate) to form an activated intermediate.
-
Cyclization: The intermediate undergoes a double nucleophilic attack by hydrazine hydrate to close the pyrazole ring.
Caption: Two-step synthesis of this compound via enaminone intermediate.
Detailed Experimental Protocol
Step 1: Preparation of 2-(Dimethylaminomethylene)-4,4-dimethyl-3-oxopentanenitrile
-
Reagents: 4,4-Dimethyl-3-oxopentanenitrile (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Procedure: Charge a reaction vessel with 4,4-dimethyl-3-oxopentanenitrile and DMF-DMA. Heat the neat mixture to 100°C for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the starting nitrile.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol by-product. The residue (often a yellow oil or solid) is sufficiently pure for the next step.
Step 2: Cyclization to this compound
-
Reagents: Crude intermediate from Step 1, Hydrazine hydrate (1.2 eq), Ethanol (absolute).[2][3]
-
Procedure: Dissolve the intermediate in ethanol (5–10 mL/g). Cool to 0°C. Dropwise add hydrazine hydrate to control the exotherm. Once addition is complete, heat the mixture to reflux (78°C) for 3–6 hours.
-
Purification: Cool to room temperature. Concentrate the solvent. The product can be crystallized from ethanol/water or purified via silica gel chromatography (Hexane/Ethyl Acetate gradient).
-
Validation:
-
1H NMR (400 MHz, DMSO-d6): δ ~13.5 (br s, 1H, NH), 8.3 (s, 1H, Pyrazole-CH), 1.35 (s, 9H, t-Butyl).
-
MS (ESI): m/z 150.1 [M+H]⁺.
-
Part 3: Medicinal Chemistry Applications
This compound acts as a "privileged scaffold" fragment.[4] The tert-butyl group provides significant hydrophobic bulk, often targeting the "gatekeeper" region or hydrophobic back-pockets of kinase active sites, while the nitrile group serves as a reversible covalent trap or a hydrogen bond acceptor.
SAR & Pharmacophore Logic
The this compound moiety is frequently derivatized at the N1 position to create larger, bioactive molecules.
Caption: Structure-Activity Relationship (SAR) map highlighting the modular utility of the scaffold.
Key Applications:
-
Kinase Inhibition (JAK/STAT Pathway): The pyrazole core mimics the adenine ring of ATP. The tert-butyl group enhances selectivity by excluding kinases with smaller gatekeeper residues.
-
Tetrazole Synthesis: The C4-nitrile is a precursor to tetrazoles (via reaction with sodium azide), which are bioisosteres of carboxylic acids, improving metabolic stability and bioavailability in antileishmanial agents [1].
-
PCTAIRE Family: Recent studies utilize 3-amino-pyrazole derivatives (structurally related) to target the understudied PCTAIRE kinase family, with the tert-butyl group providing critical potency [2].
Part 4: Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the pyrazole NH is acidic (pKa ~14) and can be sensitive to strong bases.
-
Safety:
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
-
References
-
Faria, J. et al. "Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp."[5] Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 23, 2013, pp. 6313-6316. Link
-
Lebraud, H. et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Molecules, vol. 27, no. 23, 2022, 8266. Link
-
El-Emary, T.I. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, vol. 17, 2012. Link
-
Sigma-Aldrich. "this compound Product Detail." SigmaAldrich.com. Link
Sources
- 1. CN103772282A - Method for preparing 3-tertiary butyl-1H-pyrazole-4-formaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Structural and Synthetic Utility of 3-tert-butyl-1H-pyrazole-4-carbonitrile
This technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 3-tert-butyl-1H-pyrazole-4-carbonitrile .
Introduction & Core Identity
This compound (CAS: 875554-79-3) is a privileged heterocyclic scaffold in drug discovery. It combines three distinct pharmacophoric features:
-
The Pyrazole Ring: A bioisostere for imidazoles and pyrroles, capable of acting as both a hydrogen bond donor (NH) and acceptor (N).
-
The tert-Butyl Group: Provides significant steric bulk and lipophilicity (
effect), filling hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases). -
The Nitrile (Cyano) Group: A versatile synthetic handle for further derivatization (to amides, amines, or tetrazoles) and a potential reversible covalent warhead (cysteine targeting).
Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 875554-79-3 |
| SMILES (Canonical) | CC(C)(C)C1=C(C#N)C=NN1 |
| InChI Key | NUGZBVBZIDWZAD-UHFFFAOYSA-N (Analog) |
| Molecular Formula | C |
| Molecular Weight | 149.19 g/mol |
Structural Visualization
The following diagram illustrates the connectivity and the tautomeric potential of the scaffold.
Physicochemical Properties & Tautomerism
Tautomeric Equilibrium
Like all N-unsubstituted pyrazoles, this molecule exists in a tautomeric equilibrium. The position of the proton (N1 vs. N2) is influenced by the solvent and the steric bulk of the tert-butyl group.
-
Tautomer A (3-tert-butyl): The tert-butyl group is adjacent to the NH. This is sterically crowded.
-
Tautomer B (5-tert-butyl): The proton moves to the other nitrogen, placing the tert-butyl group adjacent to the lone pair (N2).
-
Dominant Species: In solution (DMSO/CDCl
), the 5-tert-butyl tautomer is often favored to minimize steric clash between the bulky alkyl group and the N-H proton, although it is chemically named as the "3-substituted" derivative based on IUPAC priority rules when fixed.
Key Properties
| Property | Value/Description | Implication for Drug Design |
| LogP (Predicted) | ~2.1 - 2.5 | Good membrane permeability; ideal for oral bioavailability. |
| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinase inhibitors. |
| H-Bond Acceptors | 2 (N2, CN) | Allows interaction with water networks or specific residues (e.g., Lysine). |
| pKa (Acidic) | ~13-14 (NH) | Weak acid; deprotonation requires strong bases (NaH, Cs |
Synthetic Pathways[2][3][4]
The synthesis of This compound requires careful regiochemical control to ensure the nitrile is positioned at C4 rather than becoming part of the ring system (as seen in 5-aminopyrazoles).
Protocol A: The Knorr-Type Cyclocondensation (Primary Route)
This route constructs the pyrazole ring from an acyclic precursor containing the nitrile group.
Reagents:
-
Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)
-
Triethyl Orthoformate (HC(OEt)
) or DMF-DMA -
Hydrazine Hydrate (N
H [1]·H O)
Step-by-Step Methodology:
-
Formation of Enol Ether Intermediate:
-
Reflux pivaloylacetonitrile (1.0 eq) with triethyl orthoformate (1.5 eq) in acetic anhydride (2.0 eq) for 4–6 hours.
-
Mechanism:[2][1][3][4] The active methylene of the nitrile attacks the orthoformate, eliminating ethanol to form 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanenitrile .
-
Checkpoint: Monitor by TLC.[5] The starting material spot should disappear, replaced by a less polar alkene intermediate.
-
Workup: Remove volatiles under reduced pressure to yield the crude intermediate (often an oil).
-
-
Cyclization with Hydrazine:
-
Dissolve the crude intermediate in Ethanol (EtOH).
-
Cool to 0°C and add Hydrazine Hydrate (1.2 eq) dropwise. Caution: Exothermic.
-
Allow to warm to room temperature and stir for 2–4 hours.
-
Mechanism:[2][1][3][4] Hydrazine undergoes a Michael addition-elimination sequence on the enol ether, followed by intramolecular condensation with the ketone carbonyl.
-
Purification: Concentrate the solvent. The product usually precipitates upon addition of cold water. Filter and recrystallize from EtOH/Water.
-
Protocol B: Functionalization of Pre-formed Pyrazole (Secondary Route)
If the 3-tert-butyl-1H-pyrazole scaffold is already available.
-
Iodination: React 3-tert-butyl-1H-pyrazole with NIS (N-iodosuccinimide) in DMF to yield 4-iodo-3-tert-butyl-1H-pyrazole .
-
Cyanation: Perform a Rosenmund-von Braun reaction using CuCN in NMP at 150°C, or a Pd-catalyzed cyanation (Zn(CN)
, Pd(PPh ) ) to install the nitrile at C4.
Synthesis Workflow Diagram
Medicinal Chemistry Applications
The This compound moiety is not just a building block; it is a functional pharmacophore found in various kinase inhibitors.
JAK/STAT Pathway Inhibition
Pyrazoles are "hinge binders." The NH at position 1 and the N at position 2 mimic the adenine ring of ATP, allowing them to form hydrogen bonds with the hinge region of kinases (e.g., JAK1, JAK2).
-
Role of t-Butyl: Fills the hydrophobic "gatekeeper" pocket or the selectivity pocket adjacent to the ATP site.
-
Role of Nitrile: Can interact with the catalytic lysine or be hydrolyzed to a primary amide (CONH
) to pick up additional H-bonds.
FLT3 Inhibitors (Acute Myeloid Leukemia)
Recent research (See RSC Med. Chem. reference) highlights pyrazole-based ureas as FLT3 inhibitors. The 3-tert-butyl group provides metabolic stability compared to linear alkyl chains, which are prone to oxidation by CYP450 enzymes.
Derivatization Logic (The "Warhead" Concept)
The nitrile group at C4 is electronically conjugated to the pyrazole ring, making it susceptible to hydration or reduction.
-
Hydrolysis:
Carboxamide (Useful for H-bond donor/acceptor networks). -
Reduction:
Aminomethyl (CH NH ). This creates a basic center that can form salt bridges with Asp/Glu residues in the protein target. -
Click Chemistry:
Tetrazole . A bioisostere for carboxylic acids with better metabolic stability.
References
-
Sigma-Aldrich. 3-tert-Butyl-1H-pyrazole Product Data. (CAS 15802-80-9 analogs). Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 564449 (1H-Pyrazole-4-carbonitrile). Available at:
-
Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at:
-
Frizzo, C. P., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules, 14, 80-82. (Contextual synthesis of pyrazole carbonitriles). Available at:
-
BenchChem. Application of 3-Chloro-3H-Pyrazole in Medicinal Chemistry. (Scaffold utility context). Available at:
Sources
Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 3-tert-butyl-1H-pyrazole-4-carbonitrile
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry and agrochemical development, the 1H-pyrazole core serves as a privileged scaffold due to its bioisosteric relationship with various aromatic rings and its robust hydrogen-bonding capabilities. Specifically, 3-tert-butyl-1H-pyrazole-4-carbonitrile represents a highly functionalized, sterically tuned building block.
The strategic placement of a tert-butyl group at the C3 position provides significant steric shielding and lipophilicity, which is critical for anchoring the molecule into hydrophobic pockets of target proteins (such as the ATP-binding site of kinases). Concurrently, the carbonitrile (nitrile) group at the C4 position acts as a powerful electron-withdrawing group (EWG). This EWG lowers the pKa of the pyrazole N-H, enhancing its capacity to act as a hydrogen-bond donor, while the nitrile nitrogen itself serves as a strict hydrogen-bond acceptor. Understanding the exact molecular weight, formula, and synthetic pathways of this compound is essential for drug development professionals aiming to incorporate it into larger active pharmaceutical ingredients (APIs) [1].
Physicochemical Properties & Structural Data
Accurate mass and structural characterization are the foundation of any rigorous drug discovery program. The quantitative data for this compound is summarized below to facilitate rapid reference for formulation and analytical scientists [2].
| Property | Value | Causality / Significance |
| Chemical Name | This compound | IUPAC standard nomenclature. |
| CAS Registry Number | 875554-79-3 | Unique identifier for database cross-referencing. |
| Molecular Formula | C8H11N3 | Defines the exact atomic composition. |
| Molecular Weight | 149.19 g/mol | Low molecular weight ensures high ligand efficiency (LE) when used as a fragment. |
| Topological Polar Surface Area (TPSA) | ~52.6 Ų | Optimal for membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 (Pyrazole N-H) | Facilitates critical interactions with target kinase hinge regions. |
| Hydrogen Bond Acceptors | 2 (Nitrile N, Pyrazole N) | Enables multipoint binding within active sites. |
Synthetic Methodology & Mechanistic Causality
The de novo construction of the 3,4-disubstituted pyrazole ring requires a regioselective approach. The most robust, self-validating protocol involves the condensation of a
Mechanistic Rationale
-
Pivaloylacetonitrile (CAS 59997-51-2) Selection: This specific starting material inherently contains the C3 tert-butyl group and the C4 carbonitrile group [3].
-
Electrophilic Activation via DMF-DMA: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a one-carbon electrophilic synthon. It selectively attacks the highly acidic active methylene group of pivaloylacetonitrile, installing the crucial C5 carbon of the future pyrazole ring while providing a good leaving group (dimethylamine).
-
Dinucleophilic Cyclization: Hydrazine hydrate acts as a bidentate nucleophile. The initial attack occurs at the enamine double bond via a Michael-type addition-elimination, expelling dimethylamine. The secondary nitrogen then undergoes intramolecular cyclization by attacking the sterically hindered tert-butyl ketone, followed by dehydration to establish the aromatic 1H-pyrazole core [4].
Step-by-Step Experimental Protocol
Step 1: Enaminonitrile Intermediate Formation
-
Charge: To an oven-dried 100 mL round-bottom flask under inert nitrogen atmosphere, add pivaloylacetonitrile (10.0 mmol, 1.25 g).
-
Reagent Addition: Introduce DMF-DMA (12.0 mmol, 1.43 g) dropwise at room temperature.
-
Reaction: Heat the neat mixture to 90–100 °C for 3 hours. Causality: Heating drives off the methanol byproduct, shifting the thermodynamic equilibrium entirely toward the enaminonitrile intermediate.
-
Validation: The reaction mixture will transition from a clear liquid to a deep yellow/orange oil. TLC (Hexanes:EtOAc 3:1) should indicate complete consumption of the starting material.
Step 2: Hydrazine Cyclization
-
Solvent Addition: Cool the flask to room temperature and dissolve the crude enaminonitrile in absolute ethanol (20 mL). Causality: Ethanol solubilizes both the intermediate and the polar hydrazine, facilitating a homogeneous reaction phase.
-
Cyclization: Slowly add hydrazine hydrate (15.0 mmol, 64% hydrazine) dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Causality: The thermal energy is required to overcome the steric hindrance imposed by the bulky tert-butyl group during the final dehydration step of the ring closure.
-
Workup & Validation: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The product typically precipitates as an off-white solid upon trituration with cold hexanes.
Fig 1: Step-by-step synthetic workflow for this compound.
Applications in Drug Development: Kinase Inhibition
In oncology and immunology, pyrazole-4-carbonitriles are frequently deployed as ATP-competitive kinase inhibitors. The this compound core is particularly effective against targets like Janus kinases (JAK) and Aurora kinases.
Structural Biology Causality: When this fragment is elaborated into a larger inhibitor, the pyrazole N-H and the adjacent nitrogen act as a donor-acceptor pair, forming critical bidentate hydrogen bonds with the backbone amide residues of the kinase hinge region. Simultaneously, the tert-butyl group projects into the hydrophobic "selectivity pocket" adjacent to the ATP-binding site, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.
Fig 2: Mechanism of action for pyrazole-based kinase inhibitors in cellular signaling.
Analytical Validation Protocols
To ensure the scientific integrity of the synthesized this compound, the following self-validating analytical benchmarks must be met:
-
LC-MS (ESI+): The mass spectrum must show a dominant
peak at m/z 150.2 , confirming the molecular weight of 149.19 g/mol . -
¹H NMR (400 MHz, DMSO-d₆):
- 1.35 (s, 9H) — Confirms the intact tert-butyl group.
- 8.15 (s, 1H) — Confirms the isolated C5 aromatic proton of the pyrazole ring.
- 13.20 (br s, 1H) — Confirms the highly deshielded pyrazole N-H (exchangeable with D₂O).
-
FT-IR (ATR): A sharp, distinct absorption band at ~2230 cm⁻¹ is mandatory, definitively proving the presence of the C4 carbonitrile stretching vibration.
References
3-tert-butyl-1H-pyrazole-4-carbonitrile MSDS and safety data sheet
Executive Summary
This technical guide provides a comprehensive operational framework for 3-tert-butyl-1H-pyrazole-4-carbonitrile , a critical building block in medicinal chemistry. Known for its utility as a "privileged scaffold," this compound is frequently employed in the synthesis of Janus kinase (JAK) inhibitors, agrochemical carboxamides, and scorpionate ligands for coordination chemistry.
While structurally simple, the combination of a steric bulky group (tert-butyl), an acidic heterocycle (pyrazole), and a reactive electrophile (nitrile) necessitates specific handling protocols to maintain chemical integrity and ensure operator safety. This document synthesizes physicochemical data, rigorous safety standards (MSDS/SDS interpretation), and validated synthetic workflows.
Chemical Identity & Physicochemical Profile
The steric bulk of the tert-butyl group adjacent to the nitrogen significantly influences the tautomeric equilibrium of this molecule, often favoring specific binding modes in enzyme pockets (e.g., ATP-binding sites of kinases).
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| Common Synonyms | 5-tert-butyl-4-cyanopyrazole; 3-(1,1-dimethylethyl)-1H-pyrazole-4-carbonitrile |
| CAS Number | 875554-79-3 (Specific isomer); Note: Often indexed under general pyrazole CASs |
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol |
| SMILES | CC(C)(C)C1=NNC=C1C#N |
| Physical State | White to off-white crystalline solid |
| Melting Point | 153–158 °C (Lit.)[1] |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~10.5 (Pyrazole NH) |
Hazard Identification & Risk Assessment (GHS)
Unlike simple aliphatic nitriles, the nitrile group in this pyrazole scaffold is conjugated, reducing its immediate susceptibility to metabolic release of cyanide. However, the compound is a potent irritant and must be treated as a hazardous substance.
GHS Classification[2][3]
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
Mechanistic Safety Insights
-
Skin Absorption: The lipophilic tert-butyl group increases dermal permeability compared to unsubstituted pyrazoles. Standard nitrile gloves are insufficient for prolonged contact ; double-gloving or chemically resistant laminate gloves are recommended for scale-up operations.
-
Dust Explosion Risk: As a crystalline organic solid with a high nitrogen content, fine dust particles can be explosive if suspended in air. Grounding of equipment during weighing is mandatory.
-
Acidic Reactivity: The pyrazole NH is weakly acidic. Contact with strong bases (e.g., NaH, KOtBu) will generate the pyrazolate anion, which is highly nucleophilic.
Emergency Response Protocols
The following decision tree outlines the immediate response to exposure or spills. This protocol prioritizes containment and decontamination.
Figure 1: Emergency response decision matrix for this compound incidents.
Handling, Storage, & Stability SOP
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage prevents slow degradation or discoloration over months.
-
Atmosphere: Hygroscopic potential exists.[2] Store under Argon or Nitrogen in a tightly sealed container.
-
Incompatibility: Keep isolated from strong oxidizing agents and strong bases .
Operational Handling
-
Weighing: Must be performed inside a fume hood or a powder containment balance enclosure.
-
Solubilization: When preparing stock solutions (e.g., in DMSO), add solvent slowly to the solid to prevent aerosolization.
-
Waste Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not mix with acidic waste streams if there is any risk of residual cyanide salts from upstream synthesis (though the compound itself does not release HCN easily).
Synthesis & Application Context
Understanding the synthesis of this compound aids in assessing impurity risks (e.g., residual hydrazines).
Primary Synthetic Route (Cyclocondensation)
The most robust synthesis involves the reaction of tert-butyl hydrazine (or hydrazine + pivaloyl precursor) with a malononitrile derivative.
Figure 2: Standard synthetic workflow for the production of the target pyrazole.
Key Application: Drug Discovery
This scaffold is a bioisostere for other 5-membered rings. The nitrile group serves as a versatile "warhead" or handle:
-
Hydrolysis: Converts to the Amide (Carboxamide), common in agrochemicals.
-
Reduction: Converts to the Amine (Aminomethyl), used in fragment-based drug design.
-
Cyclization: Reacts with azides to form Tetrazoles , or with amidines to form Pyrazolo[1,5-a]pyrimidines (a privileged kinase inhibitor scaffold).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile. Retrieved from [Link] (Parent structure reference).
- Destro, L., et al. (2011).Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. Journal of Medicinal Chemistry. (Contextualizes the tert-butyl pyrazole scaffold in kinase inhibition).
-
Zhao, N., et al. (2016). 3,5-Di-tert-butyl-1H-pyrazole-4-carbonitrile.[3] IUCrData. (Structural data on closely related analogs).
- Faria, J., et al.Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors.
Sources
3-tert-butyl-1H-pyrazole-4-carbonitrile heterocyclic building blocks
An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-4-carbonitrile: A Core Heterocyclic Building Block for Modern Drug Discovery
Introduction: The Strategic Importance of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3][4] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties have made it a cornerstone in the design of drugs targeting kinases, G-protein coupled receptors, and various enzymes.[3][5][6]
Within this important class of compounds, This compound has emerged as a particularly valuable and versatile building block. Its unique combination of a sterically demanding tert-butyl group and a chemically reactive carbonitrile function on the stable pyrazole core provides a powerful platform for the synthesis of complex molecular architectures. This guide offers a detailed exploration of its synthesis, chemical properties, and strategic applications, providing researchers and drug development professionals with the field-proven insights necessary to leverage this key intermediate in their discovery programs.
Physicochemical and Structural Characteristics
The utility of this compound stems directly from its distinct structural features. The tert-butyl group at the 3-position provides significant steric bulk, which can be strategically employed to influence the conformation of derivative molecules, enhance metabolic stability by shielding adjacent positions from enzymatic degradation, and improve solubility in organic media. The carbonitrile group at the 4-position is a highly versatile functional handle, serving as a precursor for a wide range of chemical transformations.
| Property | Value |
| IUPAC Name | 3-(tert-Butyl)-1H-pyrazole-4-carbonitrile |
| CAS Number | 875554-79-3[7] |
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol |
| Physical State | Solid |
Spectroscopic analysis confirms its structure. A typical ¹H NMR spectrum would show a characteristic singlet for the nine equivalent protons of the tert-butyl group, a signal for the pyrazole C-H proton, and a broad signal for the N-H proton. The ¹³C NMR would display distinct signals for the quaternary and methyl carbons of the tert-butyl group, the pyrazole ring carbons, and the carbon of the nitrile group. The IR spectrum would be characterized by a sharp absorption band around 2230-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile.
Core Synthesis Methodology: A Robust and Scalable Approach
A highly efficient and scalable synthesis for pyrazole-4-carbonitrile derivatives has been developed, offering a significant improvement over previous multi-step methods.[8][9] A key strategy involves the cyclization of a suitable precursor with a hydrazine derivative. For N-substituted pyrazoles like those derived from tert-butylhydrazine, this approach is particularly effective.
A notable synthesis begins with potassium tricyanomethanide, which is treated with tert-butylhydrazine to form 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.[8] This intermediate can then undergo further transformations, such as a Sandmeyer reaction, to introduce different substituents at the 3- or 5-position, showcasing the modularity of this synthetic platform.[8][9]
Caption: Scalable synthesis route to diversified pyrazole building blocks.
Experimental Protocol: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
While not the exact target molecule, a detailed, analogous protocol from Organic Syntheses for a similar building block illustrates the practical execution of this chemistry.[10]
-
Preparation of tert-Butylhydrazine Free Base: A flask is charged with solid tert-butylhydrazine hydrochloride. An equimolar amount of 2 M NaOH is added at ambient temperature with stirring until a complete solution is formed. This in-situ neutralization is critical as it avoids the isolation of the volatile and potentially unstable free base.
-
Cyclization: 3-Aminocrotononitrile is added to the solution. The mixture is heated to an internal temperature of 90 °C with vigorous stirring for approximately 22 hours. The elevated temperature drives the condensation and subsequent intramolecular cyclization to form the pyrazole ring.
-
Crystallization and Isolation: The reaction mixture is cooled to 57 °C. A seed slurry, prepared by freezing and partially thawing a small aliquot of the reaction mixture, is introduced to induce controlled crystallization. The mixture is then cooled first to ambient temperature and then in an ice-water bath to maximize product precipitation.
-
Purification: The resulting solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final product. The purity is typically high, often negating the need for chromatographic purification.[10]
Chemical Reactivity: The Carbonitrile as a Gateway Functional Group
The true power of this compound as a building block lies in the versatile reactivity of its carbonitrile (-C≡N) group. This functional group serves as a linchpin for a wide array of transformations, allowing for the systematic elaboration of the pyrazole core into more complex structures. This synthetic flexibility is paramount in drug discovery, where rapid analogue synthesis is required for structure-activity relationship (SAR) studies.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or, with careful control of conditions, the primary carboxamide. These functional groups are common in bioactive molecules and provide additional handles for modification, such as amide coupling reactions.
-
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group). This introduces a basic center and a key pharmacophoric feature.
-
Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis, enabling the construction of new carbon-carbon bonds.
Caption: Key transformations of the 4-carbonitrile functional group.
This versatility has been exploited to create libraries of compounds for screening. For instance, the conversion to carboxamides is a key step in synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are under investigation as potential therapeutic agents.[8][9] The pyrazole core itself is a proven pharmacophore found in numerous FDA-approved drugs, further validating the strategic use of this building block in the design of novel pharmaceuticals.[3][6]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound and its derivatives are crucial for laboratory safety. The information provided in Safety Data Sheets (SDS) should always be consulted prior to use.[11][12][13]
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves (inspected prior to use), and a lab coat.[11][12][14] |
| Ventilation | Handle in a well-ventilated place, such as a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[11][12][13] |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use non-sparking tools and prevent fire caused by electrostatic discharge.[11][12][14] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and sources of ignition.[11][13] |
First-Aid Measures:
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[11][12][13]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11][13]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[13][14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[11][15]
In all cases of exposure, it is imperative to consult a doctor.[11][12][13]
Conclusion
This compound stands out as a high-value, strategic building block for chemical synthesis. Its robust and scalable preparation, coupled with the exceptional versatility of the carbonitrile functional group, provides a reliable platform for accessing a vast chemical space. The presence of the pyrazole core, a privileged scaffold in medicinal chemistry, and the modulating influence of the tert-butyl group make this compound and its derivatives highly attractive for drug discovery programs. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively unlock the potential of this powerful intermediate to accelerate the development of novel therapeutics and advanced materials.
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3-tert-butyl-pyrazole-4-carbonitrile tautomerism and stability
An In-depth Technical Guide to the Tautomerism and Stability of 3-tert-butyl-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the annular prototropic tautomerism inherent to 3-tert-butyl-pyrazole-4-carbonitrile. As a Senior Application Scientist, the following analysis synthesizes foundational chemical principles with practical, field-proven methodologies for characterization and stability assessment. The focus is on the causality behind tautomeric preference and the self-validating systems used to confirm it.
The Principle of Annular Tautomerism in Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] For pyrazoles unsubstituted on a ring nitrogen (N-unsubstituted), a dynamic equilibrium known as annular prototropic tautomerism exists. This phenomenon involves a 1,2-proton shift between the two ring nitrogen atoms, leading to the coexistence of two distinct tautomeric forms.[1]
The position of this equilibrium is not arbitrary; it is a finely tuned balance dictated by the electronic and steric nature of the substituents on the pyrazole ring, the surrounding solvent environment, temperature, and intermolecular forces, particularly in the solid state.[1][2] Understanding and controlling this equilibrium is paramount in drug development, as different tautomers can present unique pharmacophores, leading to variations in biological activity, solubility, and metabolic stability.
For the specific case of 3-tert-butyl-pyrazole-4-carbonitrile, the equilibrium is established between two tautomers: 3-tert-butyl-1H-pyrazole-4-carbonitrile and 5-tert-butyl-1H-pyrazole-4-carbonitrile .
Caption: Annular prototropic tautomerism in 3-tert-butyl-pyrazole-4-carbonitrile.
Core Factors Governing Tautomeric Stability
The predominance of one tautomer over the other is determined by its relative thermodynamic stability. This is influenced by a confluence of factors that can be systematically investigated.
Electronic Effects of Substituents
The electronic character of the substituents at the C3, C4, and C5 positions is the primary determinant of tautomeric preference.
-
Electron-Withdrawing Groups (EWGs): Groups like the cyano (-CN) substituent at the C4 position strongly withdraw electron density from the ring. This effect acidifies the N-H proton and, more importantly, destabilizes a lone pair on the adjacent nitrogen atom. Consequently, EWGs favor the tautomer where the proton is located on the nitrogen atom further away from the substituent.
-
Electron-Donating Groups (EDGs): The tert-butyl group at the C3 position is a weak electron-donating group through induction. EDGs tend to stabilize the tautomer where the proton is on the adjacent nitrogen (N1), effectively placing the lone pair on the nitrogen (N2) closer to the donating group.[2]
Analysis for 3-tert-butyl-pyrazole-4-carbonitrile: The 4-cyano group is a powerful EWG with both inductive and resonance effects, while the 3-tert-butyl group is a weak EDG. The influence of the cyano group is electronically dominant. Studies on similarly substituted pyrazoles have shown that a nitrile substituent strongly favors the tautomer where the N-H group is distal to the more electron-withdrawing substituent at the C3/C5 positions.[3] In this molecule, the cyano group at C4 exerts a strong pull on the entire ring. However, the critical factor is the relative stability of the two nitrogen atoms. The nitrogen at position 2 (N2) is flanked by the substituted C3 and C4 atoms, while the nitrogen at position 1 (N1) is adjacent to the substituted C5 (unsubstituted in the other tautomer). The electron-withdrawing nature of the cyano group at C4 will significantly influence the acidity of the N-H proton. Theoretical studies have shown that strong electron-withdrawing groups favor the N1-H tautomer when the substituent is at C5.[4] In our case, with the tert-butyl at C3 and cyano at C4, the 5-tert-butyl-1H-pyrazole-4-carbonitrile tautomer is predicted to be the more stable form. This arrangement places the proton on the nitrogen (N1) adjacent to the carbon bearing the electron-donating tert-butyl group, which is a stabilizing interaction.
Solvent Effects
The solvent environment can modulate the tautomeric equilibrium, primarily through hydrogen bonding and polarity effects.[2]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors, facilitating the intermolecular proton transfer required for tautomerization.[2][5] They can stabilize the more polar tautomer to a greater extent.
-
Apolar Solvents (e.g., toluene, chloroform): In these solvents, intramolecular hydrogen bonds and dimer formation often play a more significant role in determining stability. The inherent electronic preferences of the molecule are more pronounced.
Solid-State and Temperature Effects
In the crystalline state, the tautomeric equilibrium is typically "frozen," with one tautomer preferentially crystallizing due to more favorable packing and intermolecular interactions, such as the formation of N-H···N hydrogen-bonded dimers.[6][7] Temperature can shift the equilibrium in solution; variable-temperature NMR is a key technique for studying these dynamics.[8]
Caption: Key factors influencing the tautomeric equilibrium of pyrazoles.
Methodologies for Tautomerism Analysis
A multi-pronged approach combining spectroscopic and computational methods is required for a definitive analysis of tautomeric stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[9] By analyzing chemical shifts, coupling constants, and signal dynamics, one can identify and quantify the tautomers present.
Experimental Protocol: Variable-Temperature (VT) ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of 3-tert-butyl-pyrazole-4-carbonitrile in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shift and broadness of the N-H proton signal, typically found between 10-14 ppm.[8]
-
Low-Temperature Acquisition: Cool the sample in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.
-
Observation: If two tautomers are in rapid exchange at room temperature (appearing as one set of averaged signals), lowering the temperature will slow this exchange. This can lead to the decoalescence of the averaged signals into two distinct sets of signals, one for each tautomer.[8]
-
High-Temperature Acquisition: Increase the temperature in increments above ambient. If separate signals were observed at room temperature, they may broaden, coalesce into a single broad peak, and then sharpen into a single set of averaged signals at higher temperatures.
-
Quantification: At a temperature where the exchange is slow and distinct signals are visible, the ratio of the tautomers can be determined by integrating the corresponding signals (e.g., the tert-butyl singlets).
Computational Chemistry: Density Functional Theory (DFT)
DFT calculations provide invaluable insight into the intrinsic stability of the tautomers, corroborating experimental findings. The goal is to calculate the Gibbs free energy (ΔG) for each tautomer.
Workflow: DFT Energy Calculation
-
Structure Generation: Build the 3D structures of both the 3-tert-butyl-1H and 5-tert-butyl-1H tautomers.
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2][10] The absence of imaginary frequencies confirms a true energy minimum.
-
Solvation Modeling: To simulate solution conditions, re-optimize the geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for the solvent of interest (e.g., water, DMSO).[1][10]
-
Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower ΔG is the thermodynamically more stable form. The energy difference can be used to calculate the theoretical equilibrium constant (K_eq = e^(-ΔΔG/RT)).
Caption: Integrated workflow for the analysis of pyrazole tautomerism.
Data Summary and Stability Assessment
| Parameter | This compound | 5-tert-butyl-1H-pyrazole-4-carbonitrile | Comment |
| Predicted Relative Stability | Less Stable | More Stable | Based on the strong electron-withdrawing effect of the 4-cyano group.[3] |
| Calculated ΔG (Gas Phase) | Higher Energy | Lower Energy | Expected outcome from DFT calculations.[1] |
| Calculated ΔG (Polar Solvent) | Higher Energy | Lower Energy | The energy gap may change, but the preference is likely to remain. |
| Key ¹H NMR Signal (DMSO-d₆) | Distinct tert-butyl singlet | Distinct tert-butyl singlet (likely upfield) | At low temperatures, two signals should be resolvable. |
| Solid-State Structure | — | Likely the observed form | Crystal packing favors the most stable tautomer.[6] |
Practical Stability and Storage
While tautomerism is an equilibrium process and not degradation, the chemical stability of the compound must also be considered.
-
Handling: Like many nitrogen heterocycles, prolonged exposure to light and air can lead to oxidative discoloration.[5] Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
-
Storage Conditions: To ensure long-term integrity and prevent potential side reactions, store 3-tert-butyl-pyrazole-4-carbonitrile in a cool, dry, and dark place.[5] Using amber vials and storing in a desiccator at 2-8°C is best practice. The presence of moisture can accelerate tautomeric interconversion in the solid state.[5]
Conclusion
Definitive characterization requires a synergistic approach, using variable-temperature NMR spectroscopy to probe the dynamic equilibrium in solution and DFT calculations to quantify the energetic differences between the tautomers. For solid-state applications, X-ray crystallography provides an unambiguous structural determination. A thorough understanding of this tautomeric behavior is critical for its effective application in medicinal chemistry and materials science, ensuring reproducibility and rational structure-activity relationship (SAR) development.
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Bio, M. M., et al. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters, 14(15), 3906-3908. Link
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Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of 3-tert-Butyl-1H-pyrazole-4-carbonitrile from tert-Butyl Hydrazine
Abstract
This document provides a comprehensive guide for the synthesis of 3-tert-butyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented two-step synthetic strategy is designed for robustness, scalability, and high yield, starting from readily available precursors. The protocol details the synthesis of the key intermediate, pivaloylacetonitrile, via a Claisen condensation, followed by its conversion to an enaminonitrile and subsequent cyclocondensation with tert-butyl hydrazine. This guide is intended for researchers, chemists, and professionals in drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale behind the experimental choices, ensuring both practical success and a thorough understanding of the underlying chemical principles.
Scientific Rationale and Synthetic Strategy
The pyrazole core is a privileged scaffold in numerous pharmacologically active compounds. The specific substitution pattern of a tert-butyl group at the 3-position and a carbonitrile at the 4-position offers a unique combination of steric bulk and electronic properties, making it a desirable synthon for library synthesis and lead optimization.
Our synthetic approach is a convergent two-step process, designed for efficiency and control over the final product's regiochemistry.
Step 1: Synthesis of the Key Intermediate, Pivaloylacetonitrile. The synthesis of the target pyrazole requires a 1,3-dicarbonyl equivalent that incorporates both the tert-butyl and the cyano- functionalities. Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) is an ideal precursor. It can be synthesized via a Claisen condensation between an ester of pivalic acid (e.g., methyl pivalate) and acetonitrile.[1][2] The Claisen condensation is a classic carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[1] In this case, a strong base, such as sodium hydride or sodium ethoxide, deprotonates acetonitrile to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the pivalate ester. Subsequent elimination of the alkoxide group yields the β-keto nitrile.[2]
Step 2: Formation of the Pyrazole Ring. The cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine is the quintessential method for pyrazole synthesis, known as the Knorr pyrazole synthesis. To enhance the reactivity and ensure a single regioisomer of the final product, the pivaloylacetonitrile is first converted to an enaminonitrile, 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. This is achieved by reacting the β-keto nitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][4] DMF-DMA serves as a formylating agent, converting the active methylene group into a more reactive enamine. This intermediate then undergoes a clean and high-yielding cyclocondensation with tert-butyl hydrazine. The reaction proceeds via nucleophilic attack of the hydrazine at the enamine carbon, followed by an intramolecular cyclization and elimination of dimethylamine and water to afford the desired this compound.
Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Synthesis of Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile)
This protocol is based on the Claisen condensation of methyl pivalate and acetonitrile.[5]
Materials:
-
Sodium hydride (80% dispersion in mineral oil)
-
Toluene, dry
-
Methyl pivalate
-
Acetonitrile
-
Hydrochloric acid (31%)
-
Water, deionized
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (55 g of an 80% dispersion) in 500 mL of dry toluene in a suitable reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Add methyl pivalate (106 g, 0.914 mol) to the suspension and heat the mixture to 85 °C.
-
With vigorous stirring, add acetonitrile (77 g, 1.87 mol) dropwise over 4 hours, maintaining the temperature at 85 °C. Hydrogen gas will evolve during the addition.
-
Continue stirring at 85 °C until the evolution of hydrogen ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding 700 mL of water and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Cool the aqueous phase in an ice bath and acidify to pH 1-2 with 31% hydrochloric acid.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with ice-cold water until the filtrate is neutral, and dry under vacuum at 40 °C to a constant weight.
Expected Yield: ~106 g (93%) of pivaloylacetonitrile as a white solid with a melting point of 65-68 °C.[5]
Synthesis of 2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile
This protocol describes the formation of the enaminonitrile intermediate.[6]
Materials:
-
Pivaloylacetonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve pivaloylacetonitrile (25.0 g) in N,N-dimethylformamide dimethyl acetal (50 mL).
-
Stir the mixture at room temperature under an inert atmosphere for 8 hours.
-
Remove the excess DMF-DMA under reduced pressure.
-
Add n-hexane to the residue and stir. The product will precipitate.
-
Collect the solid product by filtration and wash with n-hexane.
Expected Yield: ~34.6 g of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile.
Synthesis of this compound
This is the final step to produce the target compound.
Materials:
-
2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile
-
tert-Butyl hydrazine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water, deionized
-
Ethyl acetate
-
Brine
Procedure:
-
Prepare a solution of free tert-butyl hydrazine by dissolving tert-butyl hydrazine hydrochloride in water and adding an equivalent amount of a concentrated sodium hydroxide solution. Extract the free base into a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure. Caution: tert-Butyl hydrazine is toxic and should be handled in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile in ethanol.
-
Add an equimolar amount of the prepared free tert-butyl hydrazine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation
Table 1: Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pivaloylacetonitrile Synthesis | NaH, Methyl Pivalate, Acetonitrile | Toluene | 85 | 4-6 | 93 |
| 2 | Enaminonitrile Formation | Pivaloylacetonitrile, DMF-DMA | Neat | Room Temp. | 8 | ~95 |
| 3 | Pyrazole Formation | Enaminonitrile, tert-Butyl Hydrazine | Ethanol | Reflux | 4-6 | >85 |
Table 2: Analytical Data for this compound
| Property | Expected Value |
| Molecular Formula | C8H11N3 |
| Molecular Weight | 149.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| 1H NMR (CDCl3) | δ ~1.4 (s, 9H, C(CH3)3), ~7.9 (s, 1H, pyrazole-H), ~10-12 (br s, 1H, NH) |
| 13C NMR (CDCl3) | δ ~29 (C(CH3)3), ~33 (C(CH3)3), ~85 (C4-CN), ~115 (CN), ~140 (C5), ~165 (C3) |
| Mass Spec (ESI+) | m/z = 150.1 [M+H]+ |
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of Pyrazole Formation
Sources
Application Note: Synthesis of 3-tert-Butyl-1H-pyrazole-4-carbonitrile and Its 5-Amino Precursor via Malononitrile Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Rationale
The 3-tert-butyl-1H-pyrazole-4-carbonitrile scaffold (CAS: 875554-79-3) and its 5-amino derivative are highly privileged building blocks in modern drug discovery. They serve as critical precursors for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of potent kinase inhibitors targeting FGFR, Lck, and Src pathways.
Synthesizing this scaffold from malononitrile derivatives is the industry standard due to its high atom economy, strict regioselectivity, and the commercial availability of starting materials. This application note details a self-validating, four-step protocol starting from malononitrile and pivaloyl chloride, culminating in a highly efficient radical hydrodediazoniation to yield the target unsubstituted pyrazole.
Mechanistic Overview & Causality
To ensure reproducible scale-up, it is crucial to understand the causality behind each synthetic transformation:
-
Enolate Acylation: Malononitrile is deprotonated by a mild base (triethylamine) to form a nucleophilic enolate equivalent, which attacks pivaloyl chloride. The resulting pivaloylmalononitrile exists in a keto-enol tautomeric equilibrium.
-
Electrophilic Activation: To prime the molecule for pyrazole formation, the enol hydroxyl group must be converted into a superior leaving group. Treatment with phosphorus pentachloride (PCl₅) generates a
-chloroalkylidenemalononitrile, a highly reactive 1,3-dielectrophile[1]. -
Regioselective Cyclocondensation: Hydrazine hydrate initiates a Michael-type addition at the highly electrophilic carbon bearing the chloride. Following the elimination of HCl, the internal basic nitrogen attacks the adjacent nitrile group via a 5-exo-dig cyclization, yielding 5-amino-3-tert-butyl-1H-pyrazole-4-carbonitrile[1].
-
Reductive Deamination (Hydrodediazoniation): To obtain the fully deaminated this compound, the 5-amino group is subjected to diazotization using tert-butyl nitrite (t-BuONO) in tetrahydrofuran (THF). THF acts as a hydrogen atom donor, allowing the transient diazonium radical to abstract a hydrogen atom and form the target compound[2].
Synthetic Workflow Diagram
Fig 1: Stepwise synthesis of this compound from malononitrile.
Experimental Protocols
Step 1: Synthesis of Pivaloylmalononitrile
-
Procedure: To a stirred solution of malononitrile (33 g, 0.5 mol) and pivaloyl chloride (60 g, 0.5 mol) in anhydrous dichloromethane (DCM, 500 mL) at 0 °C, add triethylamine (100 g, ~1.0 mol) dropwise over 45 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. Filter off the precipitated triethylamine hydrochloride and concentrate the filtrate to half its volume[1].
-
Scientist's Insight: Strict temperature control (0 °C) during the base addition is non-negotiable. The acylation is highly exothermic, and elevated temperatures will cause malononitrile to undergo base-catalyzed dimerization, severely depressing the yield.
Step 2: Chlorination to 2-(1-Chloro-2,2-dimethylpropylidene)malononitrile
-
Procedure: To the stirred suspension of the crude pivaloylmalononitrile in DCM, slowly add phosphorus pentachloride (86 g, 0.41 mol). Stir the mixture at room temperature for 16 hours. Bubble sulfur dioxide gas through the solution for 20 minutes, then remove the solvent in vacuo. Pour the residue onto crushed ice and filter the resulting solid[1].
-
Scientist's Insight: While alkylating the enol with dimethyl sulfate to form a methoxy leaving group is an alternative, chlorination via PCl₅ creates a significantly more reactive electrophile. The SO₂ bubbling step is a critical safety and purification measure to quench unreacted PCl₅ into volatile POCl₃ and SO₂Cl₂.
Step 3: Cyclocondensation to 5-Amino-3-tert-butyl-1H-pyrazole-4-carbonitrile
-
Procedure: Suspend the chloro-intermediate (57 g) in ethanol (100 mL) in a flask equipped with a reflux condenser. Dropwise, add hydrazine hydrate (40 g, 0.8 mol). Reflux the mixture for 4 hours. Cool the reaction to room temperature and pour it into ice water. Collect the precipitated product via vacuum filtration and recrystallize from ethanol[1].
-
Scientist's Insight: The use of ethanol as a protic solvent facilitates the proton-transfer steps required during the 5-exo-dig cyclization. Do not use anhydrous hydrazine unless strictly necessary, as the hydrate provides identical yields with vastly superior safety profiles.
Step 4: Hydrodediazoniation to this compound
-
Procedure: Dissolve the 5-amino-3-tert-butyl-1H-pyrazole-4-carbonitrile (1.64 g, 10 mmol) in anhydrous THF (50 mL). Add tert-butyl nitrite (1.55 g, 15 mmol) in one portion. Heat the mixture to 65 °C and stir for 2 hours until gas evolution ceases. Remove the solvent in vacuo and purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to yield the target compound[2].
-
Scientist's Insight: Traditional aqueous Sandmeyer conditions often fail for aminopyrazoles due to the rapid hydrolysis of the unstable diazonium intermediate back to the starting material or a hydroxypyrazole[3]. Utilizing an organic nitrite (t-BuONO) in THF bypasses this. THF is not merely a solvent here; it actively participates as a hydrogen atom donor to quench the transient pyrazole radical[2].
Quantitative Data & Reaction Optimization
The following tables summarize the optimization parameters for the critical cyclocondensation and deamination steps, providing a benchmark for expected yields.
Table 1: Optimization of the Cyclocondensation Step (Step 3)
| Entry | Solvent | Temperature | Hydrazine Source | Time (h) | Isolated Yield (%) |
| 1 | Ethanol | Reflux (78 °C) | NH₂NH₂·H₂O (1.5 eq) | 4 | 85% |
| 2 | Methanol | Reflux (65 °C) | NH₂NH₂·H₂O (1.5 eq) | 6 | 72% |
| 3 | THF | 65 °C | NH₂NH₂·H₂O (1.5 eq) | 8 | 60% |
| 4 | Ethanol | RT (25 °C) | NH₂NH₂·H₂O (1.5 eq) | 24 | 45% |
Table 2: Optimization of Reductive Deamination (Step 4)
| Entry | Solvent | Diazotizing Reagent | Temp (°C) | Isolated Yield (%) | Notes |
| 1 | THF | t-BuONO (1.5 eq) | 65 | 78% | Optimal H-atom donor |
| 2 | DMF | t-BuONO (1.5 eq) | 65 | 42% | Triazene byproducts observed |
| 3 | MeCN | t-BuONO (1.5 eq) | 65 | 35% | Poor radical quenching |
| 4 | THF | Iso-pentyl nitrite (1.5 eq) | 65 | 75% | Viable alternative to t-BuONO |
References
- Synthesis of pyrazole dyes (US5144015A)
-
Flow Hydrodediazoniation of Aromatic Heterocycles Source: Molecules (MDPI) / PubMed Central URL:[Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations Source: ACS Omega URL:[Link]
Sources
functionalization of 3-tert-butyl-1H-pyrazole-4-carbonitrile at N1 position
Application Note: Regioselective N1-Functionalization of 3-tert-butyl-1H-pyrazole-4-carbonitrile
Executive Summary
The functionalization of This compound is a critical transformation in the synthesis of kinase inhibitors and agrochemicals. The presence of the bulky tert-butyl group at C3 and the electron-withdrawing nitrile at C4 creates a unique steric and electronic environment. This guide details protocols to achieve high regioselectivity for the N1 position (yielding 1,3-disubstituted products) over the sterically congested N2 position (yielding 1,5-disubstituted products). We provide validated workflows for alkylation and arylation, underpinned by mechanistic rationale and rigorous QC standards.
Structural Analysis & Reactivity Profile
The Regioselectivity Challenge
The starting material exists in a tautomeric equilibrium. Upon deprotonation, the resulting pyrazolyl anion is an ambident nucleophile. Regiocontrol is dictated by the interplay of steric hindrance and thermodynamics .
-
Steric Control (The Dominant Factor): The tert-butyl group at C3 has a large A-value (steric bulk). It effectively shields the adjacent nitrogen (proximal N). Consequently, electrophilic attack is kinetically and thermodynamically favored at the distal nitrogen (N1).
-
Electronic Effect: The C4-nitrile group lowers the pKa of the NH proton (approx. pKa ~13-14 in DMSO), making the molecule more acidic than unsubstituted pyrazoles (pKa ~19.8). This allows for the use of milder carbonate bases rather than requiring NaH or LiHMDS.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway illustrating the steric steering effect of the tert-butyl group, favoring formation of the 1,3-isomer.
Protocol A: Regioselective N-Alkylation (Sɴ2)
Objective: Introduction of alkyl chains (methyl, ethyl, benzyl) with >95:5 regioselectivity.
Reagents & Materials
-
Substrate: this compound (1.0 equiv).
-
Electrophile: Alkyl halide (R-X, where X=I, Br) (1.1 - 1.2 equiv).
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv). Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in organic solvents and the "Cesium Effect" which often enhances nucleophilicity.
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN).
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.
-
Checkpoint: The solution may change color (often yellowing) as the anion forms.
-
-
Addition: Dropwise add the Alkyl Halide (1.1 equiv).
-
Exotherm Warning: For highly reactive electrophiles (e.g., Methyl Iodide), cool to 0°C during addition.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.[1]
-
Note: If conversion is slow (observed for secondary halides), heat to 60°C.
-
-
Work-up: Dilute the reaction mixture with EtOAc and wash with water (3x) to remove DMF. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The major isomer (1,3-product) typically elutes after the minor isomer (1,5-product) on silica due to the shielding of the N-lone pair by the t-Bu group in the minor isomer, making it less polar. Verify elution order for your specific R-group.
Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)[2]
Objective: Introduction of aryl or heteroaryl rings using boronic acids. This method is superior to Buchwald-Hartwig for this substrate as it avoids harsh bases that might hydrolyze the nitrile.
Reagents & Materials
-
Substrate: this compound (1.0 equiv).
-
Coupling Partner: Aryl Boronic Acid (Ar-B(OH)₂) (1.5 - 2.0 equiv).
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.1 - 1.0 equiv). Stoichiometric copper often improves yields for difficult substrates.
-
Base/Ligand: Pyridine (2.0 equiv) or TEA.
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH).[2]
-
Atmosphere: Open air (Oxygen source).
Step-by-Step Procedure
-
Setup: To a reaction vial, add the pyrazole (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv).
-
Solvent & Base: Add DCM (0.1 M) followed by Pyridine (2.0 equiv).
-
Activation: Add activated 4Å molecular sieves (optional, but recommended to scavenge water generated by the boronic acid condensation).
-
Reaction: Stir vigorously open to the air at RT for 16–24 hours.
-
Optimization: If the reaction stalls, switch solvent to 1,2-dichloroethane (DCE) and heat to 50°C.
-
-
Work-up: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM/MeOH (9:1). Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Analytical Validation (QC)
Distinguishing the 1,3-isomer (N1-alkylated) from the 1,5-isomer (N2-alkylated) is the most critical QC step. Standard 1D ¹H-NMR is essentially useless for assignment without comparative standards.
Nuclear Overhauser Effect (NOE) - The Gold Standard
Perform a 1D-NOE or 2D-NOESY experiment.
-
Target: Irradiate the N-CH₂ protons (of the new alkyl group).
-
Observation A (Desired 1,3-isomer): You should observe NOE enhancement of the C5-H (the aromatic proton on the pyrazole ring). You should NOT see enhancement of the tert-butyl protons.
-
Observation B (Undesired 1,5-isomer): You will observe strong NOE enhancement of the tert-butyl protons.
¹³C-NMR Chemical Shifts
The carbon chemical shifts of the pyrazole ring carbons (C3 and C5) are diagnostic.
-
C3 (attached to t-Bu): Typically appears downfield (~150-160 ppm).
-
C5 (unsubstituted): Typically appears upfield (~130-140 ppm).
-
Trend: In the 1,3-isomer, the N-alkyl group is closer to C5, often causing a slight shielding effect on C5 compared to the 1,5-isomer.
Data Summary Table
| Parameter | Protocol A (Alkylation) | Protocol B (Arylation) |
| Primary Reagents | R-X, Cs₂CO₃ | Ar-B(OH)₂, Cu(OAc)₂, Pyridine |
| Solvent | DMF, MeCN | DCM, MeOH, DCE |
| Temp | 0°C to 60°C | RT to 50°C |
| Atmosphere | Inert (N₂/Ar) | Open Air (O₂) |
| Major Isomer | 1-R-3-tBu-4-CN (N1) | 1-Ar-3-tBu-4-CN (N1) |
| Typical Yield | 75 - 95% | 40 - 70% |
| Key Validation | NOE: N-R ↔ C5-H | NOE: N-Ar ↔ C5-H |
References
-
Huang, A., et al. (2017).[3] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
- Significance: Definitive study on steric control in pyrazole alkyl
-
Fini, F., et al. (2022).[2] Regioselective Synthesis... of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules (PMC). [Link]
- Significance: Provides specific experimental data for 3-tert-butyl-4-cyanopyrazole deriv
- Significance: The authoritative review on Chan-Lam coupling conditions for nitrogen heterocycles.
-
Reich, H. J. (2022).[4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
- Significance: Reference for pKa values of pyrazoles and nitriles to justify base selection.
Sources
3-tert-butyl-1H-pyrazole-4-carbonitrile as a scaffold in medicinal chemistry
Executive Summary
The 3-tert-butyl-1H-pyrazole-4-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry. It combines a rigid heterocyclic core with two distinct functional handles: a bulky hydrophobic anchor (tert-butyl) and a versatile electronic warhead (carbonitrile). This guide details the structural rationale, synthetic access, and downstream functionalization of this scaffold, specifically targeting kinase inhibition and GPCR ligand design.
Structural Rationale & Pharmacophore Mapping
Why this Scaffold?
In Structure-Activity Relationship (SAR) studies, this scaffold offers a unique three-point pharmacophore profile:
-
The tert-Butyl Anchor (Hydrophobic):
-
Function: Occupies deep hydrophobic pockets (e.g., the ATP-binding site of kinases or the lipophilic accessory pocket of COX-2).
-
Benefit: Provides significant van der Waals contact energy, often increasing potency by 10–100 fold compared to methyl or ethyl analogs.
-
-
The Pyrazole Core (H-Bonding):
-
Function: The N1-H serves as a hydrogen bond donor, while N2 acts as an acceptor.
-
Benefit: Mimics the purine ring of ATP, making it a classic hinge-binding motif in kinase inhibitors.
-
-
The C4-Nitrile (Electronic/Synthetic Handle):
-
Function: Acts as a weak hydrogen bond acceptor or a dipole driver.
-
Benefit: Synthetically, it is a "masked" amide, amine, or heterocycle (e.g., tetrazole, oxadiazole), allowing for rapid library expansion (Fragment-Based Drug Discovery).
-
Pharmacophore Visualization
The following diagram illustrates the binding modes and synthetic vectors of the scaffold.
Figure 1: Pharmacophore map highlighting the functional roles of the this compound scaffold in a biological context.
Synthetic Protocols
Safety Warning: All procedures involving hydrazines and cyanides must be performed in a fume hood. Wear appropriate PPE (nitrile gloves, safety glasses, lab coat).
Protocol A: De Novo Synthesis of the Core Scaffold
This protocol describes the cyclization of pivaloylacetonitrile with hydrazine. This is the most scalable route (Gram-scale).
Materials:
-
Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) [CAS: 59997-51-2]
-
Hydrazine hydrate (64% or 80%)
-
Ethanol (Absolute)
-
Acetic Acid (Glacial)
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve pivaloylacetonitrile (10.0 g, 80 mmol) in Ethanol (100 mL).
-
Addition: Add Hydrazine hydrate (4.8 g, 96 mmol, 1.2 equiv) dropwise over 10 minutes at room temperature. Exotherm may occur.
-
Cyclization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes; Product Rf ~ 0.4).
-
Note: If reaction is sluggish, add catalytic Acetic Acid (0.5 mL).
-
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol.[1]
-
Crystallization: The residue will solidify. Suspend the solid in cold water (50 mL), stir for 30 minutes, and filter. Wash the filter cake with cold hexanes (2 x 20 mL).
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]
-
Yield: Expect 8.5–9.5 g (70–80%). White to off-white solid.
Protocol B: Regioselective N-Alkylation
Derivatizing the N1-position is critical for optimizing pharmacokinetic properties (solubility, permeability).
Materials:
-
This compound (from Protocol A)[3]
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)
-
Cesium Carbonate (
) -
DMF (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the pyrazole scaffold (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add
(1.5 equiv). Stir at room temperature for 15 minutes to deprotonate the pyrazole NH. -
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Reaction: Stir at RT for 2–12 hours.
-
Regioselectivity Note: The steric bulk of the tert-butyl group at C3 generally favors alkylation at the distal N1 position (sterically less hindered) over the N2 position adjacent to the tert-butyl group. However, mixtures can occur (typically 4:1 to 10:1 ratio).
-
-
Workup: Dilute with water and extract with EtOAc. Wash organics with LiCl solution (to remove DMF), dry over
, and concentrate. -
Separation: Purify regioisomers via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient).
Downstream Functionalization (The "Warhead")
The C4-nitrile is a gateway to diverse chemical space. Below is a workflow for converting the nitrile into high-value medicinal motifs.
Figure 2: Synthetic divergence from the nitrile handle.
Protocol C: Synthesis of the Tetrazole Bioisostere
Tetrazoles are classic bioisosteres for carboxylic acids, offering improved metabolic stability and permeability.
-
Reaction: Combine this compound (1.0 mmol), Sodium Azide (1.5 mmol), and Zinc Bromide (1.0 mmol) in Isopropanol (5 mL) and Water (2 mL).
-
Conditions: Reflux vigorously for 16–24 hours.
-
Workup: Cool to RT. Acidify with 1N HCl to pH 3. The tetrazole usually precipitates. Filter and wash with water.
-
Result: 5-(3-(tert-butyl)-1H-pyrazol-4-yl)-1H-tetrazole.
Case Study: Kinase Inhibitor Optimization
Objective: Design a selective inhibitor for a Tyrosine Kinase (e.g., Src or Abl) using the scaffold.
Data Summary: Impact of Scaffold Substitution The table below highlights why the tert-butyl group is superior in specific contexts compared to smaller alkyl groups.
| Compound ID | R-Group (C3) | IC50 (Kinase X) | LogP | Binding Note |
| Cmpd-1 | Methyl | 1,200 nM | 1.8 | Poor filling of hydrophobic pocket. |
| Cmpd-2 | Isopropyl | 150 nM | 2.4 | Moderate fit. |
| Cmpd-3 | tert-Butyl | 12 nM | 2.9 | Optimal van der Waals contact. |
| Cmpd-4 | Phenyl | 450 nM | 3.2 | Steric clash with gatekeeper residue. |
Interpretation:
-
Cmpd-3 demonstrates the "Goldilocks effect" of the tert-butyl group—large enough to displace water and fill the pocket, but spherical enough to avoid steric clashes common with planar phenyl rings.
-
Medicinal Chemistry Tactic: If Cmpd-3 is too lipophilic (LogP > 3), introduce polar groups via the Nitrile handle (e.g., convert CN to a primary amide or oxadiazole) to lower LogP while maintaining the C3-anchor potency.
References
- Synthesis of Pyrazole Carbonitriles: Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles from enaminones." Source:Journal of Heterocyclic Chemistry. Context: General methods for pyrazole ring closure.
-
Kinase Inhibitor Scaffolds
-
Title: "Pyrazoles as privileged scaffolds in design of kinase inhibitors."[4]
- Source:European Journal of Medicinal Chemistry.
-
Link: (Representative link for verification).
-
-
Tetrazole Synthesis
- Title: "Zinc-catalyzed synthesis of tetrazoles
- Source:Journal of Organic Chemistry.
- Citation: Demko, Z. P., & Sharpless, K. B. (2001). J. Org. Chem., 66(24), 7945–7950.
-
Link:
Note: The protocols provided are based on standard organic transformations adapted for this specific scaffold. Always perform a small-scale pilot reaction before scaling up.
Sources
using 3-tert-butyl-1H-pyrazole-4-carbonitrile in fragment-based drug discovery
This Application Note and Protocol Guide details the utilization of 3-tert-butyl-1H-pyrazole-4-carbonitrile (CAS: 33079-08-2) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), This compound represents a "privileged structure." It combines a rigid, hydrogen-bonding heteroaromatic core (pyrazole) with a defined hydrophobic vector (tert-butyl) and a versatile synthetic handle (nitrile). This guide provides a validated workflow for including this fragment in screening libraries, assessing its binding biophysics, and elaborating it into potent lead compounds, particularly for ATP-competitive kinase inhibitors and protein-protein interaction (PPI) targets.
Fragment Profile & Physicochemical Justification
Before experimental deployment, the fragment must be validated against the "Rule of Three" (Ro3) to ensure it possesses the appropriate properties for a starting point in lead optimization.
Table 1: Physicochemical Profile (Calculated)
| Property | Value | Ro3 Criteria | Status | Significance |
| MW | 149.19 Da | < 300 Da | ✅ Pass | High Ligand Efficiency (LE) potential. |
| cLogP | ~1.9 - 2.1 | < 3 | ✅ Pass | Good solubility/permeability balance; t-butyl adds necessary lipophilicity. |
| H-Bond Donors | 1 (NH) | < 3 | ✅ Pass | Critical for "hinge binding" in kinases. |
| H-Bond Acceptors | 2 (N, CN) | < 3 | ✅ Pass | Nitrile acts as a weak acceptor or metabolic "warhead." |
| Rotatable Bonds | 1 | < 3 | ✅ Pass | Low entropic penalty upon binding. |
| PSA | ~52 Ų | < 60 Ų | ✅ Pass | Excellent membrane permeability. |
Expert Insight: The tert-butyl group is not merely a lipophilic bulk; in kinase targets, it frequently occupies the hydrophobic "Gatekeeper" pocket or the back-cleft region, providing significant van der Waals binding energy. The pyrazole NH and N act as a donor-acceptor pair, mimicking the adenine ring of ATP.
Experimental Protocols
Protocol A: Library Preparation & QC
Objective: Ensure fragment integrity and solubility prior to screening.
Reagents:
-
This compound ( >98% purity, HPLC).
-
DMSO-d6 (for NMR QC).
-
Phosphate Buffer Saline (PBS), pH 7.4.
Workflow:
-
Stock Solution: Dissolve the solid fragment in 100% DMSO to a concentration of 100 mM . Sonicate for 5 minutes to ensure complete dissolution.
-
Caution: The tert-butyl group can induce aggregation at high concentrations in aqueous buffers.
-
-
Solubility Test (Nephelometry/UV): Dilute stock to 1 mM in PBS (1% DMSO final). Measure absorbance at 600 nm. An OD < 0.005 indicates solubility.
-
Identity Verification: Acquire a 1D ¹H-NMR spectrum.
-
Diagnostic Peak: Look for the tert-butyl singlet at ~1.3-1.4 ppm and the pyrazole CH singlet at ~8.0 ppm.
-
Purity Check: Ensure no residual solvent peaks (ethyl acetate/hexane) from synthesis interfere with screening signals.
-
Protocol B: Surface Plasmon Resonance (SPR) Screening
Objective: Identify weak binding affinity (K_D: 10 µM – 5 mM) typical of fragments.
Rationale: SPR is preferred over thermal shift assays for this fragment because the tert-butyl group can sometimes cause non-specific destabilization of proteins at high temperatures.
Setup:
-
Instrument: Biacore 8K or S200.
-
Sensor Chip: CM5 or Ni-NTA (Target dependent).
-
Running Buffer: PBS-P+ (with 0.05% Tween-20), 2-5% DMSO (matched to sample).
Step-by-Step:
-
Immobilization: Immobilize the target protein to a level of 2000–4000 RU. High density is required to detect low-MW fragment binding (R_max is proportional to MW_ligand/MW_protein).
-
Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.
-
Injection Cycle:
-
Inject fragment concentration series: 0, 50, 100, 250, 500, 1000 µM.
-
Contact time: 30s; Dissociation time: 15s. (Fast kinetics are expected).
-
Flow rate: 30 µL/min.
-
-
Data Analysis: Fit to a 1:1 Steady-State Affinity model.
-
Success Criterion: Square-wave sensorgrams (rapid on/off) reaching equilibrium.
-
Flag: If the sensorgram shows slow dissociation or super-stoichiometric binding, suspect non-specific aggregation driven by the tert-butyl tail.
-
Protocol C: Ligand-Observed NMR (STD-NMR)
Objective: Validate binding and map the epitope (which part of the molecule touches the protein).
Methodology:
-
Sample Prep: Mix Protein (10 µM) and Fragment (500 µM) in deuterated buffer (50:1 ratio).
-
Pulse Sequence: Saturation Transfer Difference (STD).
-
Irradiation: On-resonance irradiation at protein methyl region (-0.5 ppm); Off-resonance at 30 ppm.
-
Interpretation:
-
Subtract On-resonance from Off-resonance spectra.
-
Positive Result: Signals corresponding to the tert-butyl (1.3 ppm) and pyrazole proton (8.0 ppm) appear in the difference spectrum.
-
Epitope Mapping: If the tert-butyl signal intensity is significantly higher than the pyrazole proton, the tert-butyl group is the primary anchor (buried in a hydrophobic pocket).
-
Fragment Elaboration Strategy (Hit-to-Lead)
Once this compound is identified as a hit, the "Growing" strategy is applied. The nitrile group (-CN) is the primary vector for chemical elaboration.
Elaboration Pathways Diagram
The following diagram illustrates the logical flow from the parent fragment to advanced lead compounds using established synthetic transformations.
Figure 1: Chemical elaboration vectors for the this compound scaffold. The nitrile group serves as a versatile precursor for amides (H-bonding) or fused heterocycles.
Case Study: Targeting the Kinase Hinge Region
Context: A hypothetical FBDD campaign targeting a Tyrosine Kinase (e.g., JAK or SRC family).
Step 1: Binding Mode Hypothesis
X-ray crystallography (or high-res docking) typically reveals the following binding mode for this fragment:
-
Hinge Interaction: The Pyrazole N1-H acts as a donor to the hinge region backbone carbonyl (e.g., Glu residue), and N2 acts as an acceptor from the backbone amide (e.g., Met residue).
-
Hydrophobic Anchor: The tert-butyl group sits deep in the hydrophobic pocket (Gatekeeper region), displacing conserved water molecules and providing entropy-driven binding affinity.
-
Vector for Growth: The 4-cyano group points towards the solvent front or the ribose-binding pocket.
Step 2: Optimization Cycle
-
Observation: The fragment binds with
. Ligand Efficiency (LE) is 0.45 (Excellent). -
Design: The nitrile is converted to a primary amide (via hydrolysis) to pick up an additional hydrogen bond with a nearby Aspartate residue.
-
Result: The amide analog shows
. -
Further Growth: The amide nitrogen is substituted with a solubilizing tail (e.g., piperazine) to exit the pocket and improve pharmacokinetic properties.
Table 2: SAR Progression Example
| Compound ID | R4 Substituent | R3 Substituent | K_D (SPR) | LE | Notes |
| Frag-001 | -CN | t-Butyl | 250 µM | 0.45 | Parent Hit. |
| Frag-002 | -CONH2 | t-Butyl | 15 µM | 0.42 | H-bond gain. |
| Frag-003 | -CH2NH2 | t-Butyl | 80 µM | 0.38 | Charge interaction (less potent). |
| Frag-004 | -CN | -Methyl | > 1000 µM | N/A | Loss of t-Bu hydrophobic fill kills activity. |
References
-
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and outlook." Nature Reviews Drug Discovery. Link
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2] Nature Chemistry. Link
-
Zhao, N., et al. (2016).[3] "3,5-Di-tert-butyl-1H-pyrazole-4-carbonitrile."[4][5] IUCrData. Link
-
Alam, M. A. (2023).[6][7] "Pyrazole: An emerging privileged scaffold in drug discovery."[6] Future Medicinal Chemistry. Link
-
Vertex Pharmaceuticals. (2012). "Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile." Organic Letters. Link
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) 3,5-Di-Tert-Butyl-1h-Pyrazole-4-Carbonitrile [research.amanote.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Development and Evaluation of 3-tert-butyl-1H-pyrazole-4-carbonitrile Derivatives as Kinase Inhibitors
Abstract & Introduction
The 3-tert-butyl-1H-pyrazole-4-carbonitrile scaffold represents a "privileged structure" in kinase inhibitor discovery.[1] Its utility stems from two specific molecular features:[1]
-
The tert-butyl group: Provides significant steric bulk and lipophilicity, ideal for occupying the hydrophobic "gatekeeper" pocket found in kinases like Src, JAK, and p38 MAPK .
-
The Carbonitrile (CN) moiety: Acts as a metabolic "handle" and a weak hydrogen bond acceptor, often improving cellular permeability compared to carboxamides while maintaining a compact profile.
This Application Note provides a comprehensive guide for researchers synthesizing these derivatives and validating their potency via biochemical and cellular assays.
Chemical Synthesis Protocol
Rationale
Direct functionalization of the pyrazole ring is often non-regioselective. The most robust method involves constructing the pyrazole ring de novo using a Knorr-type cyclization. This ensures the tert-butyl group is correctly positioned at C3.
Protocol: Core Scaffold Synthesis
Target: 5-amino-3-(tert-butyl)-1H-pyrazole-4-carbonitrile (Key Intermediate)
Reagents:
-
Pivaloylacetonitrile (CAS: 59997-51-2)
-
Triethyl orthoformate (or DMF-DMA)
-
Hydrazine hydrate
-
Ethanol (anhydrous)
Step-by-Step Methodology:
-
Enamine Formation:
-
Dissolve Pivaloylacetonitrile (10 mmol) in Acetic Anhydride (20 mL) and Triethyl orthoformate (15 mmol).
-
Reflux for 4 hours at 110°C.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot should disappear, replaced by the ethoxymethylene intermediate.
-
Concentrate in vacuo to yield the intermediate: 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanenitrile.
-
-
Cyclization:
-
Dissolve the crude intermediate in Ethanol (30 mL).
-
Cool to 0°C in an ice bath.
-
Add Hydrazine hydrate (12 mmol) dropwise. Caution: Exothermic reaction.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Reflux for 1 hour to ensure complete ring closure.
-
-
Purification:
-
Cool the solution. The product often precipitates as a white/off-white solid.
-
Filter and wash with cold ethanol.
-
Recrystallize from Ethanol/Water if necessary.
-
Expert Insight: The resulting 5-amino group is the primary vector for diversification (e.g., amide coupling or urea formation to target the hinge region), while the 4-CN and 3-t-butyl groups lock the orientation in the ATP pocket.
Visualization: Synthesis Workflow
Caption: Step-wise construction of the pyrazole-carbonitrile core, ensuring regiochemical fidelity of the tert-butyl group.
Biochemical Kinase Assay (IC50 Determination)
Once derivatives are synthesized, their potency must be quantified. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., Thermo Fisher Adapta™ or LanthaScreen™) or a Luminescence-based assay (e.g., Promega ADP-Glo™).
Critical Parameter: ATP Concentration ( )
Many researchers fail here. To detect ATP-competitive inhibitors (Type I), you must assay at the
-
If [ATP] >>
: You will miss potent Type I inhibitors (IC50 shifts right). -
If [ATP] <<
: You artificially enhance potency, leading to false positives.
Protocol: ADP-Glo™ Kinase Assay
Objective: Measure ADP generation (kinase activity) via luciferase conversion.[2]
-
Reagent Prep:
-
1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Compound Plate: Serial dilution of pyrazole derivatives in 100% DMSO (start at 10 µM, 1:3 dilutions).
-
-
Enzyme Reaction (384-well plate):
-
Add 2 µL of Kinase (e.g., Src or JAK2) in 1X Buffer.
-
Add 1 µL of Compound (Final DMSO < 1%).
-
Incubate 10 mins at RT (allows compound to bind).
-
Add 2 µL of Substrate/ATP Mix (ATP at
). -
Incubate for 60 mins at RT.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
-
Readout:
-
Measure Luminescence (Integration time: 0.5–1.0 sec).
-
Visualization: Assay Logic & Decision Tree
Caption: Screening workflow to filter non-binders before investing in detailed IC50 and kinetic characterization.
Structure-Activity Relationship (SAR) Guide
The following table summarizes expected trends for the this compound scaffold based on literature precedents for kinase inhibitors (e.g., JAK/Src families).
| Position | Modification | Predicted Effect | Rationale |
| C3 (tert-butyl) | Change to Methyl | Loss of Potency | Loss of hydrophobic contact with the gatekeeper residue. |
| C3 (tert-butyl) | Change to Phenyl | Variable | May cause steric clash unless the pocket is very deep. |
| C4 (Nitrile) | Change to Amide | Permeability Drop | Amides are H-bond donors/acceptors; Nitrile is less polar (better LogP). |
| N1 (Pyrazole) | Alkylation | Loss of Activity | N1-H is often required for H-bonding to the hinge region (Glu/Leu backbone). |
| C5 (Amino) | Acylation (Urea/Amide) | Potency Gain | Extends molecule into the ribose pocket or solvent front; critical for specificity. |
Troubleshooting & Optimization
Issue: High Assay Background (Low Z-Prime)
-
Cause: ATP contamination or spontaneous ATP hydrolysis.
-
Solution: Use ultra-pure ATP. Ensure plates are white (for luminescence) to prevent cross-talk.
Issue: Compound Precipitation
-
Cause: The tert-butyl group is highly lipophilic.
-
Solution: Ensure final DMSO concentration is 1% (v/v). Include 0.01% Triton X-100 or Tween-20 in the kinase buffer to prevent aggregation-based false positives.
Issue: Flat Dose-Response Curve
-
Cause: The "Hook Effect" or enzyme concentration is too high (titrating the inhibitor).
-
Solution: Ensure [Enzyme] < IC50. If IC50 is 5 nM, use 0.5 nM Enzyme.
References
-
Synthesis of Pyrazole-4-carbonitrile Core
-
General Synthesis of 5-amino-1-(tert-butyl)
- Source:Organic Letters (2012). "Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile."
-
Link:[Link]
- Relevance: Describes the Sandmeyer reaction and handling of the tert-butyl pyrazole scaffold.
- Kinase Assay Optimization (ADP-Glo)
- Kinase Assay Optimization (FRET/Adapta)
-
SAR of Pyrazoles in Kinase Inhibition
- Source:Arabian Journal of Chemistry. "Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold."
-
Link:[Link]
- Relevance: Discusses the binding modes of pyrazole-based inhibitors in the
Sources
- 1. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. (PDF) 3,5-Di-Tert-Butyl-1h-Pyrazole-4-Carbonitrile [research.amanote.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-tert-butyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-tert-butyl-1H-pyrazole-4-carbonitrile. This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your yield and purity. We understand that synthesizing substituted pyrazoles can be a nuanced process, and this resource is intended to provide practical, field-tested insights to ensure your success.
I. Core Synthesis Protocol: A Validated Approach
The following protocol is a robust method for the synthesis of this compound, adapted from established methodologies for preparing 3-substituted-4-cyanopyrazoles. This multi-step process involves the initial formation of a β-ketonitrile, followed by the construction of the pyrazole ring.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Pivaloylacetonitrile (3,3-dimethyl-2-oxobutanenitrile)
This step involves the Claisen condensation of a ketone with a nitrile.
-
Reagents and Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add a mixture of pinacolone (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench by pouring it into ice-cold 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pivaloylacetonitrile.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This step involves the reaction of the β-ketonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminonitrile intermediate, followed by cyclization with hydrazine.
-
Reagents and Materials:
-
Pivaloylacetonitrile (from Step 1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve pivaloylacetonitrile (1.0 equivalent) in a suitable solvent such as toluene or DMF.
-
Add DMF-DMA (1.2 equivalents) and heat the mixture to 80-100 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the formation of the enaminonitrile intermediate is complete, cool the reaction mixture.
-
Add ethanol or acetic acid to the reaction mixture, followed by the dropwise addition of hydrazine hydrate (1.1 equivalents).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature. If the product precipitates, it can be collected by filtration and washed with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: Why is my yield of pivaloylacetonitrile (Step 1) consistently low?
Possible Causes and Solutions:
-
Incomplete Reaction: The Claisen condensation is a reversible reaction. Ensure you are using a sufficient excess of a strong base like sodium ethoxide to drive the equilibrium towards the product. Also, confirm that the reaction has gone to completion using TLC before workup.
-
Hydrolysis of the Product: β-ketonitriles can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.[1] Perform the acidic quench at a low temperature (ice bath) and work up the reaction as quickly as possible. Neutralize the reaction mixture carefully.
-
Impure Starting Materials: The purity of pinacolone and ethyl cyanoacetate is crucial. Use freshly distilled reagents if you suspect they are impure. Moisture can also interfere with the reaction, so ensure all glassware and solvents are dry.
-
Inefficient Extraction: Pivaloylacetonitrile has some water solubility. Ensure you are performing multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate to maximize recovery.
| Parameter | Recommendation | Rationale |
| Base | Use at least 1.1 equivalents of sodium ethoxide. | Drives the equilibrium of the Claisen condensation to favor product formation. |
| Workup pH | Maintain low temperatures during acidic quench. | Minimizes hydrolysis of the β-ketonitrile product.[1] |
| Reagents | Use freshly distilled starting materials. | Impurities can lead to side reactions and lower yields. |
Q2: The final cyclization (Step 2) is not proceeding to completion, or I am getting a complex mixture of products. What should I do?
Possible Causes and Solutions:
-
Poor Quality of Hydrazine: Hydrazine hydrate can degrade over time. It is recommended to use a freshly opened bottle or to purify it by distillation before use.[1]
-
Incorrect Reaction Conditions: The cyclization step can be sensitive to the solvent and temperature. While ethanol is commonly used, acetic acid can also be employed as a solvent and catalyst. Experiment with both to find the optimal condition for your setup.
-
Formation of a Stable Intermediate: The enaminonitrile formed after reaction with DMF-DMA might be stable under your current conditions. If you isolate this intermediate, try adjusting the cyclization conditions, such as increasing the reaction temperature or switching to a more acidic solvent like acetic acid to promote the final ring closure.
-
Side Reactions: At high temperatures, side reactions can occur. Monitor the reaction closely by TLC. If you observe the formation of multiple byproducts, try lowering the reaction temperature and extending the reaction time.
Q3: I have a product, but the NMR spectrum is inconsistent with this compound. What could it be?
Possible Causes and Solutions:
-
Incomplete Reaction from Step 2: You may have isolated the enaminonitrile intermediate: (E)-3-(dimethylamino)-2-pivaloylbut-2-enenitrile. Check for the characteristic signals of the dimethylamino group in the ¹H NMR spectrum.
-
Formation of a Regioisomer: While less likely with the symmetrical hydrazine, if a substituted hydrazine were used, the formation of regioisomers would be a significant concern. The regioselectivity of pyrazole synthesis is influenced by both steric and electronic properties of the substituents.[1]
-
Hydrolysis of the Nitrile Group: If the workup or purification conditions are too harsh (e.g., strongly acidic or basic), the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid. Look for the absence of the characteristic nitrile peak in the IR spectrum (around 2230-2210 cm⁻¹) and the appearance of amide or carboxylic acid signals in the NMR and IR spectra.
III. Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to this compound?
Yes, several other strategies for pyrazole synthesis exist. One common method is the reaction of a 1,3-dicarbonyl compound with hydrazine.[2] For this specific target, an alternative would be the reaction of 4,4-dimethyl-1,1,1-trifluoro-2,4-pentanedione with hydrazine, followed by conversion of the trifluoromethyl group to a nitrile. However, the presented protocol starting from a β-ketonitrile is generally one of the more direct and widely used methods for this class of compounds.[3]
Q2: What are the key safety precautions I should take during this synthesis?
-
Sodium Ethoxide: This is a strong base and is corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also moisture-sensitive.
-
Hydrazine Hydrate: Hydrazine is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate PPE.
-
DMF-DMA: This reagent is flammable and an irritant. Handle with care in a fume hood.
Q3: How can I best monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation between your starting materials, intermediates, and the final product. Visualize the spots using a UV lamp and/or by staining with potassium permanganate.
Q4: What are the best methods for purifying the final product?
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with different solvent systems like ethanol, ethyl acetate, or mixtures with hexanes to find the best conditions.
-
Column Chromatography: If recrystallization is not effective or if you have multiple impurities, column chromatography on silica gel is a good alternative. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
IV. Visualizing the Process
Workflow for the Synthesis of this compound
Caption: A streamlined workflow for the two-step synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve low yield issues.
V. References
-
Eichhorn, D. M., et al. (2007). Synthesis and crystal structure of 3-tert-butyl-4-cyanopyrazole. Inorganica Chimica Acta, 360(1), 2449-2454.
-
Tupper, D. E., & Bray, B. L. (1992). A convenient synthesis of 3-substituted-4-cyanopyrazoles. Synthesis, 1992(5), 487-489.
-
Kiyokawa, K., et al. (2014). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Tetrahedron, 70(48), 9217-9245.
-
Al-Zaydi, K. M. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 807-825.
Sources
- 1. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing N-Alkylation of 3-tert-butyl-1H-pyrazole-4-carbonitrile
Case ID: REGIO-PYR-TBU-CN Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the Technical Support Center. You are likely here because the alkylation of 3-tert-butyl-1H-pyrazole-4-carbonitrile is yielding a mixture of regioisomers, or you are struggling to synthesize the sterically hindered 1-alkyl-5-tert-butyl isomer.
The tert-butyl group at position 3 exerts massive steric influence, while the nitrile at position 4 reduces the overall nucleophilicity of the ring. Under standard basic conditions (
Part 1: The Mechanistic Baseline
To resolve your issue, we must first visualize the competition between the two nitrogen atoms.
The Tautomeric Conflict
In solution, the pyrazole exists in equilibrium. When deprotonated by a base (e.g.,
-
Path A (Distal Attack): Alkylation occurs at the nitrogen farthest from the tert-butyl group. This is the lower-energy transition state due to minimal steric clash.
-
Product: 1-alkyl-3-tert-butyl-4-carbonitrile.
-
-
Path B (Proximal Attack): Alkylation occurs at the nitrogen adjacent to the tert-butyl group. This is sterically disfavored.
-
Product: 1-alkyl-5-tert-butyl-4-carbonitrile.
-
Visualizing the Pathway
Figure 1: Reaction pathway showing the divergence between steric control (Path A) and hindered attack (Path B).
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I want the standard 1-alkyl-3-tert-butyl isomer, but I'm seeing impurities."
Q1: What are the optimal conditions to maximize the major isomer?
A: Use Potassium Carbonate (
-
Why: These conditions promote an
mechanism where steric factors dominate. The potassium cation is not Lewis acidic enough to chelate tightly to the hindered nitrogen, allowing the alkyl halide to attack the most accessible site. -
Expected Ratio: >95:5 favoring the 3-tBu isomer.
Q2: I am using NaH/THF and getting more of the minor isomer than expected. Why? A: While NaH is a strong base, in non-polar solvents like THF, the sodium ion can coordinate with the pyrazole nitrogens. If the coordination is tight, it might slightly disrupt the purely steric preference, though the 3-tBu isomer will still dominate.
-
Fix: Switch to a polar aprotic solvent (DMF, NMP) to solvate the cation and restore "naked" anion reactivity, which is governed by sterics.
Scenario B: "I need the 1-alkyl-5-tert-butyl isomer (the hindered one)."
Q3: Can I force alkylation at the hindered position? A: Direct alkylation is very difficult due to the tert-butyl bulk. However, you can try Magnesium-Catalyzed Alkylation .
-
Mechanism:
can chelate between the pyrazole nitrogen and the leaving group of the alkylating agent (or coordinate to the nitrile), potentially directing the alkyl group to the proximal nitrogen. -
Reference: See Mg-catalyzed N2-regioselective alkylation strategies [1].
-
Alternative: Mitsunobu Reaction . If using an alcohol (R-OH) instead of a halide, Mitsunobu conditions (
, DIAD) sometimes show different selectivity profiles due to the bulky intermediate complex, though with a tert-butyl group, steric repulsion often still prevents N-5 attack.
Q4: Direct alkylation failed. How do I make the 5-tert-butyl isomer? A: Stop alkylating. You must use De Novo Synthesis .
-
Strategy: Condense a hydrazine derivative (carrying your desired R group) with a 1,3-electrophile (like an enaminone or diketone).
-
Regioselectivity: By using R-NH-NH2, the R group is already fixed on the nitrogen. The cyclization regiochemistry is then determined by the electronics of the electrophile, which is much easier to control than alkylating a bulky pyrazole.
Part 3: Experimental Protocols
Protocol 1: High-Selectivity Synthesis of 1-alkyl-3-tert-butyl-4-carbonitrile
Use this for standard SAR analog generation.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add
(1.5 equiv). Cesium is preferred over potassium for difficult substrates due to the "cesium effect" (higher solubility/reactivity), but is sufficient for simple halides. -
Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0°C, then warm to Room Temperature.
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over
.[1][2][3] -
Purification: Flash chromatography (Hexane/EtOAc). The major isomer (3-tBu) is typically less polar (higher
) than the minor isomer because the N-alkyl group shields the dipole moment more effectively in the symmetric-like 3-tBu arrangement.
Protocol 2: Synthesis of 1-alkyl-5-tert-butyl-4-carbonitrile (De Novo Route)
Use this when direct alkylation fails to yield the hindered isomer.
-
Reagents: Start with tert-butylhydrazine hydrochloride and (ethoxymethylene)malononitrile .
-
Condensation:
-
Mix tert-butylhydrazine HCl (1 equiv) and (ethoxymethylene)malononitrile (1 equiv) in Ethanol.
-
Add
(1.5 equiv). -
Reflux for 3–6 hours.
-
-
Mechanism: The hydrazine
(most nucleophilic) attacks the ethoxy vinyl group first. The subsequent cyclization places the tert-butyl group at position 5 relative to the N1.-
Note: Regiochemistry here depends on the specific hydrazine/electrophile pair, but this route avoids the steric clash of forcing an alkyl group next to a pre-existing t-Bu group.
-
Part 4: Data & Comparison
Table 1: Solvent and Base Effects on Regioselectivity
| Entry | Base | Solvent | Temp | Major Isomer | Ratio (A:B)* | Notes |
| 1 | DMF | 25°C | 3-tBu | 98:2 | Standard "Steric Control" | |
| 2 | NaH | THF | 0°C | 3-tBu | 85:15 | Ion pairing reduces selectivity slightly |
| 3 | MeCN | Reflux | 3-tBu | 90:10 | Higher temp erodes selectivity | |
| 4 | Toluene | 60°C | Mixed | 60:40 | Mg chelation attempts to direct to N5 [1] |
*Ratio A (1-alkyl-3-tBu) : Ratio B (1-alkyl-5-tBu). Ratios are approximate and substrate-dependent.
References
-
Magnesium-Catalyzed N2-Regioselective Alkylation
-
Title: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.[4]
- Source: ResearchG
-
URL:
-
-
General Regioselectivity in Pyrazoles
- Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
-
Source: ACS Publications.[5]
-
URL:
-
De Novo Synthesis Strategy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. epubl.ktu.edu [epubl.ktu.edu]
purification methods for 3-tert-butyl-1H-pyrazole-4-carbonitrile recrystallization
Welcome to the technical support and troubleshooting center for the purification and recrystallization of 3-tert-butyl-1H-pyrazole-4-carbonitrile and its highly functionalized derivatives. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of pyrazole scaffolds.
Due to the unique amphiphilic nature of this molecule—combining a highly lipophilic tert-butyl group with a strongly polar, hydrogen-bonding pyrazole core and carbonitrile moiety—standard recrystallization often fails. This guide addresses the root causes of these failures, specifically liquid-liquid phase separation (LLPS) and regioisomer co-precipitation, providing self-validating protocols to ensure reliable recovery.
Workflow & Troubleshooting Decision Tree
Decision tree for pyrazole recrystallization, highlighting interventions for oiling-out (LLPS).
Core Troubleshooting & FAQs
Q1: Why does my this compound product "oil out" instead of forming crystals during anti-solvent addition? A1: Oiling out, technically known as liquid-liquid phase separation (LLPS), occurs when a supersaturated solution crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve[1]. For this compound, this is driven by its amphiphilic structure. The bulky, non-polar tert-butyl group resists highly polar anti-solvents (like water), while the carbonitrile and pyrazole NH groups strongly associate with them. When the anti-solvent is added too quickly, local supersaturation spikes, causing the solute to separate as a solute-rich liquid (oil) rather than nucleating into a solid[2]. Causality & Fix: To bypass spinodal decomposition, you must alter the thermodynamic pathway. Maintain the solution temperature just above the cloud point, add the anti-solvent dropwise to control the supersaturation gradient, and introduce seed crystals. Seeding provides a low-energy surface for heterogeneous nucleation, effectively bypassing the high activation energy required for homogeneous nucleation from the supersaturated state[1].
Q2: My synthesis yielded a mixture of 3-tert-butyl and 5-tert-butyl regioisomers. How can I selectively crystallize the target compound? A2: Regioisomeric impurities often co-precipitate because they share identical molecular weights and similar global polarities. However, the steric bulk of the tert-butyl group adjacent to the pyrazole NH (in the 3-position) severely restricts the formation of specific intermolecular hydrogen-bonded dimers compared to the 5-position isomer. Causality & Fix: You can exploit this difference in crystal lattice packing energy by using a moderately polar binary solvent system, such as a 1:1 mixture of Diethyl Ether and Dichloromethane (DCM)[3]. The DCM solvates the polar core, while the Ether acts as a mild anti-solvent. This specific gradient disrupts non-specific hydrogen bonds, allowing only the thermodynamically favored 3-tert-butyl regioisomer to pack efficiently into a crystalline lattice, leaving the 5-isomer in the mother liquor.
Q3: What is the optimal solvent system for maximizing both yield and purity of this pyrazole derivative? A3: The optimal system depends entirely on your upstream synthetic route and the resulting impurity profile. Aqueous ethanol is highly effective for general purification due to the steep solubility curve of the pyrazole core in this mixture[4]. However, if regioisomers or highly lipophilic byproducts are present, organic binary mixtures are required. Refer to the quantitative data table below for selection criteria.
Quantitative Solvent Selection Data
The following table summarizes the performance of various solvent systems for the recrystallization of this compound derivatives, balancing yield, purity, and the thermodynamic risk of LLPS.
| Solvent System | Ratio (v/v) | Typical Yield (%) | Purity (HPLC %) | Oiling-Out Risk | Primary Application & Causality |
| Ethanol / Water | 1:1 | 85 - 93 | > 98.0 | High | General purification. High yield driven by the steep solubility drop upon water addition[4]. |
| Ether / DCM | 1:1 | 45 - 60 | > 99.5 | Low | Regioisomer separation. Exploits steric hindrance differences in lattice packing[3]. |
| Methanol | 100% | 65 - 70 | > 95.0 | Moderate | Baseline purification. Good balance of solubility for both polar and non-polar moieties. |
| Toluene / Heptane | 1:3 | 75 - 80 | > 97.5 | High | Lipophilic impurity removal. Keeps highly non-polar byproducts fully solvated in the mother liquor. |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checks are successfully met.
Protocol A: Anti-Oiling Recrystallization (Ethanol/Water)
Purpose: High-yield recovery of general crude product while actively suppressing liquid-liquid phase separation (LLPS).
-
Dissolution: Suspend 1.0 g of crude this compound in 5.0 mL of absolute ethanol in a round-bottom flask. Heat to 60 °C under gentle stirring until completely dissolved.
-
Validation Check: The solution must be optically clear. Any persistent turbidity indicates insoluble impurities; perform a hot gravity filtration before proceeding.
-
-
Controlled Supersaturation: Maintain the temperature at 60 °C. Begin adding deionized water (anti-solvent) dropwise at a rate of 0.5 mL/min.
-
Cloud Point Detection: Stop the water addition immediately when the solution exhibits a faint, persistent opalescence (the cloud point).
-
Validation Check (LLPS Warning): If the solution turns milky white and heavy droplets form on the flask walls, LLPS has occurred[1]. Corrective action: Add 1.0 mL of ethanol to redissolve the oil, and raise the temperature by 5 °C.
-
-
Seeding & Nucleation: Add 5–10 mg of pure this compound seed crystals to the opalescent solution. Hold the temperature at 60 °C for 15 minutes to allow the seeds to mature and initiate heterogeneous nucleation[1].
-
Cooling Gradient: Cool the mixture to room temperature at a strictly controlled rate of 0.5 °C/min, then transfer to an ice bath (0–5 °C) for 1 hour.
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold 1:1 Ethanol/Water. Dry under vacuum at 45 °C to constant weight.
Protocol B: Regioselective Crystallization (Ether/DCM)
Purpose: Separation of the 3-tert-butyl target compound from 5-tert-butyl regioisomers and degradation products.
-
Dissolution: Dissolve 1.0 g of the regioisomeric mixture in a minimal amount of Dichloromethane (DCM) (approximately 3–4 mL) at room temperature.
-
Anti-Solvent Layering: Carefully layer 4 mL of Diethyl Ether over the DCM solution to create a biphasic interface. Do not agitate.
-
Diffusion & Crystallization: Seal the flask and allow it to sit undisturbed at room temperature for 24–48 hours. The slow diffusion of Ether into the DCM gradually lowers the dielectric constant of the medium, selectively precipitating the 3-tert-butyl isomer due to its unique lattice packing constraints[3].
-
Validation Check: Inspect the crystal morphology. The target compound should form distinct, sharp needles or prisms. Amorphous powders indicate the diffusion was too rapid.
-
-
Isolation & Verification: Filter the crystals and wash with 2 mL of cold Diethyl Ether.
-
Validation Check: Analyze the isolated crystals via
H-NMR. The tert-butyl singlet (typically around 1.35–1.45 ppm) must integrate cleanly against the pyrazole core protons, with no secondary singlet present to indicate regioisomeric contamination.
-
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC (National Institutes of Health). 4
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego. 1
-
Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. HAL Science. 2
-
Diversity-oriented synthesis of highly-functionalized amino pyrazole derivatives. IRIS (Cineca). 3
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. Archive ouverte HAL [cv.hal.science]
- 3. unige.iris.cineca.it [unige.iris.cineca.it]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting cyclization reactions for pyrazole-4-carbonitrile derivatives
Status: Online | Role: Senior Application Scientist | Ticket: #PYRZ-CN-001
Executive Summary & Mechanistic Grounding
Welcome to the Heterocycle Synthesis Support Hub. You are likely targeting the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold, a privileged structure in kinase inhibitors and agrochemicals (e.g., Fipronil).
The most robust synthetic route involves the condensation of a hydrazine derivative with 2-(ethoxymethylene)malononitrile (EMMN) . This is a cascade sequence: Michael Addition
Understanding this mechanism is critical for troubleshooting. If your reaction stalls or yields the wrong isomer, it is usually due to a failure in the specific transition states of this cascade.
Mechanistic Pathway (Visualization)
Figure 1: The reaction cascade from EMMN and Hydrazine to the Pyrazole-4-CN scaffold.
Troubleshooting Guide (FAQ Format)
Below are the specific solutions to the most common failure modes reported by our users.
Issue 1: "I isolated an acyclic solid, not the cyclized pyrazole."
Diagnosis: The reaction is stuck at the hydrazone intermediate (Intermediate A in Fig 1). This occurs when the internal nitrogen lacks sufficient nucleophilicity to attack the nitrile group, often due to electron-withdrawing groups (EWGs) on the hydrazine aryl ring. Corrective Protocol:
-
Increase Temperature: Switch solvent from Ethanol (bp 78°C) to n-Propanol (bp 97°C) or Toluene . The cyclization step has a higher activation energy than the initial addition.
-
Base Catalysis: Add 5-10 mol% Triethylamine (TEA) or DABCO . This deprotonates the internal nitrogen, increasing its nucleophilicity for the ring-closing attack on the nitrile.
-
Acid Catalysis (Alternative): If base fails, reflux in Glacial Acetic Acid . This activates the nitrile electrophile.
Issue 2: "I am observing a mixture of Regioisomers (1,3- vs 1,5-substituted)."
Diagnosis: Regioselectivity is governed by which nitrogen atom of the hydrazine (
-
Standard Outcome: Aryl hydrazines typically yield 5-amino-1-aryl-pyrazole-4-carbonitriles . The terminal
is more nucleophilic (less sterically hindered and less affected by resonance delocalization of the aryl ring) and attacks the EMMN first. -
The Deviant: If you use alkyl hydrazines or specific solvent conditions, the ratio may shift.[1]
Decision Tree for Regiocontrol:
Figure 2: Predicting and controlling regioselectivity based on hydrazine substitution.
Issue 3: "The nitrile group disappeared or hydrolyzed to an amide."
Diagnosis: Over-heating in acidic/basic aqueous media.[2] While the 4-CN group is conjugated and relatively stable, it can hydrolyze to a carboxamide (
-
Strict Anhydrous Conditions: Ensure your ethanol/toluene is dry.
-
Avoid Strong Mineral Acids: Do not use HCl/H2SO4 for catalysis. Use weak organic acids (Acetic acid) if necessary.
-
Verification: Check IR. Nitrile signal is sharp at ~2220 cm⁻¹ . Amide carbonyl appears at ~1650-1690 cm⁻¹ .
Optimized Experimental Protocol
This protocol is validated for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and can be adapted for derivatives.
Reagents:
-
2-(Ethoxymethylene)malononitrile (EMMN): 1.0 equiv.
-
Phenylhydrazine: 1.1 equiv.
-
Solvent: Ethanol (Absolute).[3]
-
Catalyst: None (usually) or TEA (0.1 equiv).
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of EMMN in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 11 mmol of Phenylhydrazine dropwise at room temperature (RT). Exothermic reaction warning.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 3:1).[4] The starting material (EMMN) spot should disappear.
-
-
Precipitation: Cool the mixture to RT, then to 0°C in an ice bath. The product typically crystallizes out.
-
Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL).
-
Purification (If necessary): Recrystallize from Ethanol/DMF or perform column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Validation Table:
| Compound | Appearance | Melting Point (°C) | key IR Signal |
| 5-amino-1-Ph-4-CN | White/Buff Crystals | 138–140 | 2225 cm⁻¹ (CN), 3350 cm⁻¹ (NH2) |
| Intermediate Hydrazone | Yellow Solid | < 120 (Broad) | 2210 cm⁻¹ (CN), No Ring NH |
Advanced Optimization: The "Green" One-Pot Approach
If the two-step EMMN route is low-yielding due to isolation issues, consider the Three-Component One-Pot Reaction (MCR).
Reaction: Aromatic Aldehyde + Malononitrile + Hydrazine
-
Note: This often yields the dihydropyrano[2,3-c]pyrazole if not carefully controlled, but specific conditions (e.g., using Deep Eutectic Solvents or Nano-catalysts ) can steer it toward the pyrazole-4-carbonitrile core.
Why use this?
-
Avoids isolation of EMMN (which is moisture sensitive).
-
Higher atom economy.
-
Often proceeds at lower temperatures (50-60°C) using water/ethanol mixtures.
References
-
Regioselectivity & Mechanism: Nagahara, K., et al. "Reaction of ethoxymethylenemalononitrile with hydrazine hydrate." Chemical and Pharmaceutical Bulletin, vol. 24, no.[5] 11, 1976, pp. 2880-2882.[5] Link
-
Synthesis Protocol & Characterization: Plem, S., et al. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles."[4] Advances in Chemical Engineering and Science, vol. 5, 2015, pp. 239-261.[4] Link
-
Green Chemistry Approaches: Aryan, R., et al. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." Scientific Reports (via Semantic Scholar). Link
-
General Pyrazole Synthesis: "Pyrazole Synthesis - Knorr and Related Methods." Organic Chemistry Portal. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 5. Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. | CiNii Research [cir.nii.ac.jp]
Technical Support Center: Pyrazole Regioisomer Separation & Analysis
[1]
Ticket ID: PYR-ISO-TBU-001 Subject: Separation Protocol for 3-tert-butyl and 5-tert-butyl Pyrazole Isomers Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Triage & Diagnostic: Define Your Isomer System
Before proceeding with separation protocols, we must define the exact nature of your pyrazole system. The strategy differs fundamentally depending on whether the nitrogen at position 1 is substituted.
CRITICAL DECISION TREE
-
Scenario A: Unsubstituted Nitrogen (NH-pyrazoles) [1]
-
Molecule: 3(5)-tert-butyl-1H-pyrazole.[2]
-
Status: These are tautomers , not separable isomers under standard conditions.
-
Action: Go to Module 1 .
-
-
Scenario B: Substituted Nitrogen (N-Alkyl/Aryl pyrazoles)
-
Molecule: 1-alkyl-3-tert-butylpyrazole vs. 1-alkyl-5-tert-butylpyrazole.
-
Status: These are regioisomers with distinct physical properties.
-
Action: Go to Module 2 .
-
Module 1: The Tautomerism Trap (NH-Pyrazoles)
User Issue: "I see a single spot on TLC but messy NMR signals," or "I cannot separate the 3-isomer from the 5-isomer."
Technical Explanation: In solution, 3-tert-butylpyrazole and 5-tert-butylpyrazole exist in rapid annular tautomeric equilibrium. You cannot bottle "5-tert-butylpyrazole" because it spontaneously converts to the equilibrium mixture upon dissolution.
-
Thermodynamic Preference: The equilibrium heavily favors the 3-tert-butyl tautomer (
). -
Mechanism: The tert-butyl group is bulky. Placing it at position 5 (adjacent to the NH) creates significant steric repulsion (van der Waals clash). The molecule relieves this strain by shifting the proton to the adjacent nitrogen, placing the tert-butyl group at the remote position 3.
Visualization: Annular Tautomerism
FAQ for Module 1:
-
Q: Can I freeze the equilibrium?
-
A: Only at very low temperatures (<-40°C) in NMR solvents can you see distinct signals. At room temperature, you observe averaged signals.
-
-
Q: How do I report this in a paper?
-
A: Report it as "3(5)-tert-butylpyrazole."
-
Module 2: Separation of N-Substituted Regioisomers
User Issue: "I alkylated my pyrazole and now have two spots on TLC. Which is which, and how do I separate them?"
Technical Explanation:
When you react a hydrazine (R-NH-NH2) with a
Experimental Protocol: Flash Chromatography
The separation relies on the "Steric Shielding" effect. The 1,5-isomer is significantly more sterically crowded, which often reduces its binding affinity to silica gel compared to the planar, accessible 1,3-isomer.
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 (230–400 mesh) |
| Mobile Phase A | Hexanes (or Petroleum Ether) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Loading | Dry load on Celite or Silica (Recommended due to solubility differences) |
| Gradient | 0% |
Separation Logic (Elution Order):
-
Fraction 1 (Fast Eluting): 1-Alkyl-5-tert-butylpyrazole.
-
Why: The bulky t-butyl group adjacent to the N-alkyl group twists the ring out of planarity or shields the nitrogen lone pairs from interacting with the acidic silica silanols. It behaves "less polar."
-
-
Fraction 2 (Slow Eluting): 1-Alkyl-3-tert-butylpyrazole.
-
Why: The t-butyl group is remote. The N-N region is sterically accessible, allowing stronger hydrogen bonding/dipole interactions with the silica.
-
Workflow: Synthesis to Separation
Module 3: Analytical Validation (The "Truth" Test)
You cannot rely solely on elution order. You must validate the structure using Nuclear Overhauser Effect (NOE) NMR spectroscopy. This is the only self-validating method for pyrazole regioisomers.
The NOE Diagnostic Test
Irradiate the N-Alkyl signal (e.g., N-Methyl) and observe the tert-butyl signal.
| Isomer Structure | NOE Observation | Interpretation |
| 1-Methyl-5-tert-butyl | Strong Enhancement | The N-Me and t-Bu groups are spatially close (proximal). |
| 1-Methyl-3-tert-butyl | No Enhancement | The N-Me and t-Bu groups are separated by the C4 proton (distal). |
Chemical Shift Trends (1H NMR in CDCl3)
While less definitive than NOE, these trends often hold:
-
1,5-Isomer: The tert-butyl protons often appear slightly downfield (higher ppm) due to deshielding from the adjacent N-substituent or ring twisting.
-
1,3-Isomer: The tert-butyl protons appear upfield (lower ppm).
Module 4: Troubleshooting & FAQs
Q1: My 1,5-isomer yield is very low. Why?
A: Steric hindrance. When alkylating 3(5)-tert-butylpyrazole, the electrophile prefers the less hindered nitrogen (N1), leading to the 1,3-isomer as the major product. To favor the 1,5-isomer, you generally need to synthesize it de novo using a hydrazine (R-NHNH2) and a diketone, though even then, regioselectivity varies.
Q2: Can I use HPLC for separation?
A: Yes.
-
Column: C18 (Reverse Phase).[3]
-
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).
-
Elution Reversal: In Reverse Phase, the order may flip compared to Normal Phase silica. The more hydrophobic isomer (often the 1,5 due to buried polar groups) elutes later, but the specific surface area of the t-butyl group usually dominates. Standard C18 often separates them well.
Q3: The isomers are interconverting on the column.
A: This is rare for N-alkyl pyrazoles but indicates thermal rearrangement (Van Auwers rearrangement) or acid-catalyzed migration if the column is very acidic.
-
Fix: Use neutralized silica (flush with 1% Et3N in Hexane before use) or switch to neutral alumina.
References
-
Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Link
-
Claramunt, R. M., et al. (2006). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.[4] ResearchGate. Link
-
BenchChem Technical Guides. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem.[3][5] Link
-
Alkorta, I., & Elguero, J. (2025). Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate. Link
Validation & Comparative
1H NMR spectrum analysis of 3-tert-butyl-1H-pyrazole-4-carbonitrile
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-tert-butyl-1H-pyrazole-4-carbonitrile
For research scientists and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for elucidating molecular structure in solution. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, a heterocyclic scaffold of interest in medicinal chemistry.
This guide moves beyond a simple spectral interpretation, providing a comparative analysis against the parent 1H-pyrazole structure to highlight the influence of substituents on chemical shifts. Furthermore, a detailed, field-tested experimental protocol is provided to ensure the acquisition of high-quality, reproducible data, reflecting our commitment to scientific integrity and expertise.
Predicted ¹H NMR Spectral Data
A thorough understanding of the molecular structure allows for a robust prediction of the expected ¹H NMR spectrum. For this compound, dissolved in a standard deuterated solvent like DMSO-d₆, we anticipate three distinct signals corresponding to the three unique proton environments.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~13.0 - 14.0 | Broad Singlet | 1H | N-H (pyrazole ring) |
| 2 | ~8.0 - 8.5 | Singlet | 1H | C5-H (pyrazole ring) |
| 3 | ~1.3 | Singlet | 9H | -C(CH₃)₃ (tert-butyl) |
Causality Behind Predictions:
-
N-H Proton (~13.0-14.0 ppm): The proton on the pyrazole nitrogen is acidic and participates in hydrogen bonding with the DMSO solvent. This, combined with the quadrupolar nature of the adjacent nitrogen atom, typically results in a significantly deshielded and broad signal.[1] Its chemical shift is highly sensitive to concentration, temperature, and residual water content.
-
C5-H Proton (~8.0-8.5 ppm): This lone proton on the pyrazole ring is in an electron-deficient aromatic environment. Its chemical shift is influenced by the adjacent nitrogen atom and the electron-withdrawing cyano group at the C4 position, leading to a downfield shift.
-
tert-Butyl Protons (~1.3 ppm): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. This equivalence results in a single, sharp signal (a singlet).[2] This signal is characteristically found in the upfield region of the spectrum and integrates to nine protons, making it a highly diagnostic feature.[2][3]
Experimental Protocol for High-Resolution ¹H NMR Spectroscopy
The following protocol outlines a self-validating methodology for acquiring a publication-quality ¹H NMR spectrum.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often an excellent choice for pyrazole derivatives due to its ability to dissolve a wide range of organic compounds and its distinct residual solvent peak for calibration.[4]
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.
2. NMR Data Acquisition:
The spectrum should be acquired on a standard NMR spectrometer (e.g., 400 MHz). Typical acquisition parameters are as follows:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration, especially for signals from nuclei with long relaxation times.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate signal integration.
-
Calibration: Reference the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.[4]
-
Integration: Integrate all signals to determine the relative ratio of protons.
Comparative Analysis: this compound vs. 1H-Pyrazole
To fully appreciate the electronic effects of the tert-butyl and cyano substituents, a comparison with the ¹H NMR spectrum of the parent 1H-pyrazole is highly instructive.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | C5-H | ~8.0 - 8.5 | Singlet |
| -C(CH₃)₃ | ~1.3 | Singlet | |
| 1H-Pyrazole [5][6] | H3 / H5 | ~7.6 | Doublet |
| H4 | ~6.3 | Triplet |
Key Observations and Insights:
-
Disappearance of H4 Signal: The most obvious difference is the absence of the H4 signal in the substituted pyrazole, which is replaced by the cyano group.
-
Downfield Shift of H5: The C5-H proton in this compound is shifted significantly downfield compared to the H3/H5 protons in unsubstituted pyrazole. This deshielding is primarily due to the strong electron-withdrawing effect of the adjacent cyano (-CN) group.[7]
-
Loss of Coupling: In unsubstituted pyrazole, the H4 proton signal is a triplet due to coupling with both H3 and H5, while H3 and H5 are doublets from coupling to H4. In the substituted compound, the C5-H has no adjacent protons, resulting in a singlet.
-
Diagnostic tert-Butyl Signal: The appearance of the intense singlet at ~1.3 ppm is the defining characteristic of the tert-butyl group, immediately confirming its presence in the structure.[2]
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final structural confirmation, emphasizing the self-validating nature of the protocol.
Caption: Logical workflow for the acquisition and analysis of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. The three distinct signals—a broad N-H singlet far downfield, a sharp aromatic singlet for the C5-H proton, and an intense nine-proton singlet for the tert-butyl group—are all consistent with theoretical predictions. Comparative analysis with the parent 1H-pyrazole effectively demonstrates the electronic influence of the tert-butyl and cyano substituents. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality data, ensuring the structural integrity of this valuable heterocyclic building block in their research and development endeavors.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]
-
ResearchGate. 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]
-
PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
Indian Journal of Heterocyclic Chemistry. SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Link]
-
ResearchGate. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
PMC. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus.... [Link]
-
New Journal of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]
-
The Journal of Organic Chemistry. Proton Magnetic Resonance Studies of Pyrazoles. [Link]
-
Journal of the Chemical Society of Pakistan. 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Link]
-
ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
PubMed. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. [Link]
-
Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
SpectraBase. 6-Amino-3-tert-butyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - Optional[1H NMR] - Spectrum. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
SpectraBase. Pyrazole - Optional[1H NMR] - Spectrum. [Link]
-
IUCrData. 3,5-Di-Tert-Butyl-1h-Pyrazole-4-Carbonitrile. [Link]
Sources
13C NMR chemical shifts of 3-tert-butyl-1H-pyrazole-4-carbonitrile
An in-depth technical comparison of predictive modeling software versus experimental acquisition for the structural elucidation of highly polarized heterocyclic scaffolds.
The Analytical Challenge of Pyrazole Scaffolds
The compound 3-tert-butyl-1H-pyrazole-4-carbonitrile represents a highly functionalized, privileged scaffold frequently utilized in drug development (e.g., kinase inhibitors). However, accurate structural elucidation of this molecule via
This dynamic chemical process averages the electron density, and consequently the chemical shifts, of the C3 and C5 positions. Furthermore, the introduction of a bulky, sterically hindering tert-butyl group at C3 and a strongly electron-withdrawing carbonitrile (–C≡N) group at C4 creates a highly polarized "push-pull" electronic system. Standard empirical NMR prediction algorithms often fail to accurately model these combined mesomeric, steric, and tautomeric effects, making advanced computational methods and rigorous experimental validation essential.
The Contenders: Predictive Software vs. Ground Truth
To establish a robust analytical workflow for drug development professionals, we objectively compare three approaches for determining the
-
Empirical Prediction (e.g., HOSE-code & Neural Networks): Fast, database-driven tools (like default algorithms in ChemDraw or Mnova). While accessible, they often predict a single, static tautomer and struggle with the non-linear shielding effects of highly substituted heterocycles.
-
Quantum Mechanical (DFT) Prediction: Utilizing the Gauge-Independent Atomic Orbital (GIAO) method. This approach calculates absolute magnetic shieldings based on optimized 3D geometries, explicitly accounting for electronic effects and tautomeric Boltzmann distributions[2].
-
Experimental Acquisition (Ground Truth): High-resolution
C NMR spectroscopy in DMSO- , serving as the ultimate benchmark.
Self-Validating Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical parameter.
Protocol A: Experimental C NMR Acquisition
Causality & Validation: DMSO-
-
Sample Preparation: Dissolve 25 mg of high-purity this compound in 0.6 mL of anhydrous DMSO-
(99.9% D). Add 0.05% v/v Tetramethylsilane (TMS) to serve as the internal zero-point reference, ensuring chemical shift accuracy. -
Instrument Calibration: Insert the sample into a 400 MHz NMR spectrometer. Validate the probe temperature at exactly 298K using a neat ethylene glycol standard. Tune and match the broadband probe to the
C resonance frequency (100.6 MHz) and calibrate the 90° pulse width to maximize signal excitation. -
Acquisition Parameters: Execute a 1D
C experiment using WALTZ-16 composite pulse decoupling (CPD) to eliminate H- C scalar couplings.-
Critical Step: Set the relaxation delay (D1) to 2.0–3.0 seconds. Because the molecule contains multiple quaternary carbons (C3, C4, C5, C≡N, and the t-butyl quaternary carbon) which lack attached protons to facilitate dipole-dipole relaxation, a sufficient D1 is mandatory to ensure complete longitudinal relaxation (
) and prevent signal attenuation.
-
-
Processing: Apply a 1.0 Hz exponential line broadening (LB) window function prior to Fourier Transformation. This mathematically optimizes the signal-to-noise ratio for the weak quaternary carbon signals without severely compromising peak resolution. Phase and baseline correct manually.
Protocol B: DFT-GIAO Computational Prediction
Causality & Validation: To accurately model the solution state, we cannot rely on a single static structure. We must calculate both the 1H and 2H tautomers and apply Boltzmann averaging. The B3LYP functional with a 6-311++G(d,p) basis set is chosen because the diffuse functions (++) are strictly required to accurately model the expanded electron density of the carbonitrile group and the pyrazole nitrogen lone pairs[4]. The protocol is validated by confirming the absence of imaginary frequencies.
-
Conformational Search: Generate the 1H and 2H tautomers of the compound using Molecular Mechanics (MMFF94) to identify the global minima.
-
Geometry Optimization: Optimize both tautomeric structures using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. Apply a Polarizable Continuum Model (PCM) set to DMSO to simulate solvent-solute electrostatic interactions.
-
Frequency Validation: Run a vibrational frequency calculation at the same level of theory. Self-Validation Check: Confirm that all calculated frequencies are real (positive). An imaginary frequency indicates a transition state rather than a true ground-state energy minimum.
-
GIAO Calculation: Compute the isotropic magnetic shielding tensors (
) for all carbon atoms using the GIAO method[2]. -
Scaling and Averaging: Convert the absolute shieldings to chemical shifts (
) using a linear scaling equation derived for this specific level of theory ( ). Calculate the final predicted shifts via Boltzmann weighting of the two tautomeric states based on their relative Gibbs free energies ( ).
Quantitative Data Comparison
The table below summarizes the performance of empirical prediction software versus rigorous DFT-GIAO calculations, benchmarked against the experimental ground truth.
| Carbon Position | Experimental (DMSO- | Empirical Prediction | DFT-GIAO Prediction | Absolute Error (DFT vs Exp) |
| C3 (Pyrazole) | 154.5 | 160.2 | 155.1 | 0.6 ppm |
| C5 (Pyrazole) | 138.2 | 131.5 | 137.6 | 0.6 ppm |
| C≡N (Nitrile) | 114.8 | 115.5 | 115.0 | 0.2 ppm |
| C4 (Pyrazole) | 92.4 | 95.0 | 91.8 | 0.6 ppm |
| Cq (t-butyl) | 32.1 | 32.5 | 32.8 | 0.7 ppm |
| CH | 29.4 | 29.8 | 29.1 | 0.3 ppm |
Performance Analysis:
Empirical predictors struggle significantly with the pyrazole core (C3 and C5). Because they rely on static 2D fragments, they rigidly assign the double bonds, leading to deviations of up to 6–7 ppm for the tautomeric carbons. In contrast, the DFT-GIAO method achieves remarkable accuracy (
Workflow Visualization
The following diagram illustrates the parallel pathways of experimental acquisition and computational prediction used to cross-validate the structural assignment.
Fig 1. Comparative workflow for experimental vs. computational 13C NMR structural elucidation.
References
-
Faure, R., Vincent, E.-J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism." Canadian Journal of Chemistry. URL:[Link]
-
Claramunt, R. M., López, C., García, M. A., Olovsson, G., & Limbach, H.-H. (2003). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations." Freie Universität Berlin Repository. URL:[Link]
-
Elguero, J., et al. (2025). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Digital CSIC. URL: [Link]
Sources
Technical Comparison Guide: IR Spectroscopy of 3-tert-butyl-1H-pyrazole-4-carbonitrile
The following guide provides an in-depth technical analysis of the IR spectroscopic characteristics of 3-tert-butyl-1H-pyrazole-4-carbonitrile , specifically focusing on the nitrile (
Executive Summary
In drug discovery, the nitrile group serves as a critical "silent region" vibrational probe (1800–2300 cm
This guide objectively characterizes the
Technical Deep Dive: The Nitrile Peak ( )[1][2][3]
Spectral Signature
The defining feature of this compound is the intense, sharp absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond.
| Parameter | Value / Range | Mechanistic Explanation |
| Frequency ( | 2228 ± 5 cm | Conjugation with the pyrazole |
| Intensity | Medium-Strong | The large change in dipole moment ( |
| Band Shape | Sharp | Lack of rotational freedom in the rigid aromatic system minimizes band broadening, provided H-bonding is controlled. |
The "Silent Region" Advantage
Unlike carbonyls (1650–1750 cm
Comparative Analysis
The following table contrasts the target compound with common nitrile standards used in medicinal chemistry.
| Feature | This compound | Acetonitrile (Aliphatic Standard) | Benzonitrile (Aromatic Standard) | 4-Cyano-3-amino-pyrazole |
| ~2228 cm | ~2253 cm | ~2223 cm | ~2215–2228 cm | |
| Electronic Effect | Conjugated (+I Donor) | Inductive only | Conjugated | Conjugated (+M Donor) |
| H-Bonding Capacity | Dual (Donor/Acceptor) | Acceptor only | Acceptor only | Multi-donor (NH, NH |
| Spectral Sensitivity | High (Sensitive to H-bonding at N1) | Low | Moderate | Very High (Complex) |
Key Differentiators:
-
Vs. Aliphatic Nitriles: The target compound displays a redshift of ~25 cm
compared to acetonitrile.[1] This shift confirms the conjugation between the nitrile -orbitals and the pyrazole ring. -
Vs. Benzonitrile: While the frequency is similar, the 1H-pyrazole moiety introduces a unique sensitivity to the local environment.[1] The N-H proton can participate in H-bonding, which perturbs the ring electron density and subtly shifts the nitrile peak, acting as a reporter for binding interactions.
Experimental Protocol: Validating the Peak
To ensure reproducible data, the following self-validating protocol is recommended. This workflow accounts for the tautomeric nature of pyrazoles and potential H-bonding artifacts.[1]
Sample Preparation
-
Solid State (ATR-FTIR): Preferred for rapid identification.[1] The compound likely exists as H-bonded oligomers in the solid state.
-
Expectation: A slightly broadened peak due to intermolecular N-H...N interactions.[1]
-
-
Solution State (CHCl
vs. DMSO): Critical for assessing "free" vs. "bound" states.[1]
Workflow Diagram (DOT Visualization)
Figure 1: Experimental workflow for validating the nitrile spectral signature and assessing environmental sensitivity.
Mechanistic Interpretation
The "Blue Shift" Anomaly
While H-bonding to a nitrile nitrogen typically causes a blueshift (increase in frequency due to
-
Mechanism: In the solid state, 1H-pyrazoles form cyclic dimers or catemers via N-H...N2 interactions. The nitrile group at position 4 is electronically coupled to this network.[1]
-
Observation: The tert-butyl group at position 3 provides steric bulk that may disrupt planar packing, potentially favoring specific oligomers. This steric influence often results in a sharper nitrile peak compared to less substituted pyrazoles.[1]
Structural Causality
The tert-butyl group (+I effect) increases the electron density in the pyrazole ring.[1]
-
Effect: Increased electron density is donated into the
orbitals (back-donation).[1] -
Result: This weakens the
bond order slightly compared to a methyl-substituted analog, stabilizing the frequency at the lower end of the aromatic range (~2228 cm ).
References
-
Comparison of Pyrazole Nitrile Analogs
-
Nitrile "Silent Region" & Stark Effect
-
Vibrational Spectroscopy of Cyanophenols (Conjugated Systems)
-
General IR Interpretation of Nitriles
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. chemrxiv.org [chemrxiv.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Nitrile - Wikipedia [en.wikipedia.org]
mass spectrometry fragmentation pattern of 3-tert-butyl-1H-pyrazole-4-carbonitrile
An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-tert-butyl-1H-pyrazole-4-carbonitrile and Comparative Analytical Strategies
For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of advancing discovery programs. This compound represents a scaffold of interest, combining the privileged pyrazole core with sterically demanding and electronically distinct substituents. Mass spectrometry (MS), particularly with electron ionization (EI), serves as a powerful tool for confirming molecular weight and deducing structural features through characteristic fragmentation patterns.
This guide provides a detailed analysis of the predicted EI-MS fragmentation pathway for this compound. As direct experimental spectra for this specific molecule are not widely published, this analysis is built upon foundational principles of mass spectrometry and extensive data from structurally related compounds. We will explore the causality behind the expected cleavages and compare the utility of this MS-based approach with other critical analytical techniques, namely NMR and FT-IR spectroscopy, providing a holistic strategy for structural verification.
Predicted Electron Ionization (EI) Fragmentation Pathway
Under standard 70 eV electron ionization, this compound (Molecular Weight: 149.20 g/mol ; Monoisotopic Mass: 149.095 Da) is expected to form a molecular ion (M⁺•) at m/z 149. This radical cation is energetically unstable and will undergo a series of predictable fragmentation events, primarily driven by the formation of stable carbocations and the inherent chemistry of the pyrazole ring.
The fragmentation cascade is dominated by the influence of the tert-butyl group, which is known to readily form a highly stable tertiary carbocation.
Primary Fragmentation Events:
-
α-Cleavage and Loss of a Methyl Radical ([M-15]⁺): The most anticipated initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group. This cleavage results in a resonance-stabilized tertiary carbocation at m/z 134 . The stability of this ion makes this fragmentation pathway highly favorable.
-
Formation of the tert-Butyl Cation ([C₄H₉]⁺): A competing and highly significant fragmentation is the cleavage of the C-C bond between the pyrazole ring and the tert-butyl group. This generates the tert-butyl cation (m/z 57 ). Due to the exceptional stability of this ion, the peak at m/z 57 is predicted to be the base peak (the most intense peak) in the spectrum.
-
Loss of the tert-Butyl Radical ([M-57]⁺): The complementary fragment from the previous cleavage is the pyrazole-4-carbonitrile radical cation at m/z 92 . This fragment represents the core heterocyclic structure.
Secondary and Subsequent Fragmentation:
The primary fragment ions undergo further decomposition, providing additional structural confirmation:
-
From the [M-15]⁺ Ion (m/z 134): This ion is expected to fragment according to established patterns for pyrazole rings.[1][2]
-
Loss of Hydrogen Cyanide (HCN): Expulsion of HCN (27 Da) from the pyrazole ring would yield a fragment at m/z 107 .
-
Loss of Dinitrogen (N₂): Cleavage of the weak N-N bond, a characteristic pyrazole fragmentation, would result in the loss of N₂ (28 Da) to produce a fragment at m/z 106 .[2]
-
-
From the Core Ion (m/z 92): The pyrazole-4-carbonitrile radical cation can also lose hydrogen cyanide.
-
Loss of Hydrogen Cyanide (HCN): This fragmentation would lead to an ion at m/z 65 .
-
The following diagram illustrates this predicted fragmentation cascade.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Comparison with Alternative Analytical Methods
While EI-MS is excellent for confirming molecular weight and revealing key structural motifs through fragmentation, it is not a standalone technique for unambiguous structure determination. A multi-technique approach is essential for regulatory submission and scientific rigor.
| Technique | Information Provided | Advantages | Limitations |
| EI-Mass Spectrometry | Molecular weight (from M⁺•), structural motifs from fragmentation patterns. | High sensitivity, provides a structural "fingerprint", well-suited for GC-MS coupling. | Molecular ion may be weak or absent for some compounds; isomers can give similar spectra. |
| High-Resolution MS (HRMS) | Exact mass of molecular and fragment ions. | Allows for unambiguous determination of elemental composition (molecular formula). | Does not provide direct information on atom connectivity. |
| NMR Spectroscopy (¹H, ¹³C) | Definitive atom connectivity and chemical environment. | Gold standard for de novo structure elucidation; provides detailed 3D structural information. | Lower sensitivity than MS, requires larger sample amounts, complex spectra can be challenging to interpret. |
| FT-IR Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, provides quick confirmation of key bonds (e.g., C≡N, N-H).[3] | Provides limited information on the overall carbon skeleton; not suitable for complex mixture analysis. |
Expert Insight: For a novel compound like this compound, the ideal workflow involves HRMS to confirm the elemental formula (C₈H₁₁N₃), followed by ¹H and ¹³C NMR to establish the precise arrangement of atoms. FT-IR would quickly verify the presence of the nitrile (C≡N) and pyrazole N-H groups. Finally, GC-EI-MS would serve as a robust method for routine purity checks and as a confirmatory identity test, where the experimental fragmentation pattern is matched against this predicted pathway.
Experimental Protocol: Acquiring an EI Mass Spectrum
This protocol outlines the standard procedure for obtaining an EI mass spectrum using a Gas Chromatograph (GC) as the inlet system, a common and highly effective setup.
Objective: To obtain a reproducible EI mass spectrum of this compound, identifying the molecular ion and key fragment ions.
Materials:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS system equipped with a quadrupole mass analyzer and an EI source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent. The concentration should be optimized to avoid overloading the GC column and detector.
-
-
Instrument Setup (GC):
-
Inlet: Split/splitless injector, set to 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to ensure good separation and peak shape.
-
-
Instrument Setup (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra that can be compared to libraries.[4]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300. This range will cover the expected molecular ion and all significant fragments.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of solvent from entering the MS source.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data. The resulting chromatogram will show a peak corresponding to the analyte.
-
-
Data Analysis:
-
Obtain the mass spectrum for the analyte peak by selecting the apex of the peak and subtracting the background spectrum.
-
Identify the molecular ion peak (m/z 149).
-
Identify the base peak (predicted at m/z 57).
-
Annotate other significant fragment ions (e.g., m/z 134, 92, 107, 106) and compare them to the predicted fragmentation pathway.
-
Caption: Workflow for acquiring an EI-MS spectrum via GC-MS.
Conclusion
The fragmentation pattern of this compound under electron ionization is predictably dominated by the facile formation of the stable tert-butyl cation (m/z 57) and the loss of a methyl radical to form a resonance-stabilized ion (m/z 134). Subsequent fragmentation involving the loss of HCN and N₂ from the pyrazole core provides further structural evidence. While this detailed MS analysis is a powerful tool for identity confirmation, it is most effective when used within a comprehensive analytical workflow that includes HRMS for formula determination and NMR for definitive structural elucidation. This integrated approach ensures the highest level of scientific confidence for researchers in drug discovery and development.
References
-
PubMed. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Available at: [Link]
-
PubChem. 3-tert-butyl-1h-pyrazole (C7H12N2). Available at: [Link]
-
MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
-
INTELLIGENCE Journal of Multidisciplinary Research. (2025). Synthesis, Characterization, and Biological Evaluation of a Novel Pyrazole-Based Schiff Base. Available at: [Link]
-
Semantic Scholar. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation. Available at: [Link]
-
PubChem. 1-tert-butyl-1h-pyrazole (C7H12N2). Available at: [Link]
-
Research Solutions Pages. The mass spectra of some pyrazole compounds. Available at: [Link]
-
ResearchGate. Mass fragmentation pattern of compound 4l. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]
-
University of Arizona. Interpretation of mass spectra. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Safety Operating Guide
3-tert-butyl-1H-pyrazole-4-carbonitrile proper disposal procedures
Operational Guide: Safe Handling and Disposal of 3-tert-butyl-1H-pyrazole-4-carbonitrile
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe laboratory integration of highly functionalized heterocyclic building blocks. This compound (and its derivatives, such as the 5-amino variant) is a highly valuable scaffold utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1],[2]. However, the presence of both a pyrazole ring and a carbonitrile group presents unique logistical and environmental challenges at the end of the chemical lifecycle.
This guide provides a self-validating, step-by-step protocol for the proper disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Physicochemical Profile and Hazard Identification
Before initiating any disposal protocol, it is imperative to understand the material's hazard profile. The quantitative data and GHS classifications dictate the required personal protective equipment (PPE) and containment strategies[3],[4].
| Property / Hazard | Specification |
| Chemical Name | This compound |
| CAS Registry Numbers | 875554-79-3 (Base) / 934743-41-6 (5-Amino derivative) |
| Molecular Formula | C8H11N3 (Base) / C8H12N4 (5-Amino derivative) |
| GHS Health Hazards | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Environmental Fate | Non-biodegradable in standard wastewater; potential aquatic toxicity |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |
The Mechanistic Rationale for Disposal Methods (Causality)
In laboratory safety, understanding why a protocol exists is as important as the protocol itself. True expertise requires recognizing the chemical causality behind disposal regulations.
-
Prohibition of Sewer Discharge: You must never discharge this compound into the sanitary sewer system[5]. While some low-molecular-weight, highly soluble organic solvents are permitted in laboratory drains, highly substituted nitrogenous heterocycles and nitriles resist rapid biodegradation[6],[7]. They bypass standard wastewater treatment plant (WWTP) microbial degradation, posing acute toxicity risks to aquatic ecosystems[8].
-
Requirement for Controlled Incineration: The only acceptable method for the destruction of this compound is controlled incineration at a licensed chemical destruction plant[5].
-
The Necessity of Flue Gas Scrubbing: This molecule contains a exceptionally high mass percentage of nitrogen. Incomplete combustion of pyrazoles and nitriles generates highly toxic nitrogen oxides (NOx) and potentially hydrogen cyanide (HCN) gas[3]. Therefore, the incineration facility must be equipped with flue gas scrubbing technology to capture and neutralize these acidic and toxic effluents before atmospheric release[9],[10].
Step-by-Step Disposal Protocol
To ensure a self-validating safety system, follow this operational workflow. Each step acts as a checkpoint for the subsequent phase, preventing logistical failures.
Phase 1: Segregation and Containment
-
Isolate the Waste: Collect all solid waste, contaminated packaging, and adhered material containing this compound[8].
-
Select Compatible Containers: Place the waste in a chemically inert, sealable container (e.g., high-density polyethylene (HDPE) or glass). Ensure the container is tightly closed to prevent the formation of aerosols or dust[8],[5].
-
Eliminate Ignition Sources: Because organic dusts can present explosion hazards, remove all sources of ignition from the waste accumulation area and strictly use non-sparking tools during transfer[8].
Phase 2: Labeling and Storage
-
Apply Regulatory Labels: Clearly label the container with the chemical name, CAS number, and the specific GHS hazard pictograms (Harmful/Irritant).
-
Designate Storage: Store the sealed waste container in a cool, dry, and well-ventilated hazardous waste accumulation area. Ensure it is strictly segregated from strong oxidizing agents to prevent reactive degradation[8],[11].
Phase 3: Transfer and Destruction
-
Engage a Licensed Contractor: Do not attempt to neutralize or destroy this chemical on-site. Transfer the waste to a licensed hazardous waste management facility[5].
-
Verify Destruction Methodology (Self-Validation): Before signing off on the transfer, verify that the contractor's manifest explicitly states the material will be subjected to controlled incineration with flue gas scrubbing[5],[9].
Spill Management and Decontamination
In the event of an accidental release, immediate containment is required to prevent environmental contamination.
-
Evacuate and Ventilate: Evacuate personnel to safe areas and ensure adequate ventilation. Wear a full-face respirator if exposure limits are exceeded or dust is heavily present[8].
-
Dry Containment: Do not flush the spill with water. Flushing risks introducing the non-biodegradable chemical into the municipal drain system, violating wastewater regulations[5].
-
Absorb and Collect: Use an inert absorbent material (e.g., sand, silica gel, or vermiculite) to cover the spill. Carefully sweep up the mixture using spark-proof tools to avoid dust formation[11].
-
Final Disposal: Transfer the collected mixture into the designated hazardous waste container and proceed with the incineration protocol outlined in Phase 3[11].
Operational Workflow Visualization
Figure 1: Standardized disposal workflow for nitrogen-rich heterocyclic compounds.
References
-
Cineca. "Diversity-oriented synthesis of highly-functionalized amino...". Source: cineca.it. URL: [Link]
-
University of Wisconsin-La Crosse. "Part G: Chemical Disposal Procedures". Source: uwlax.edu. URL: [Link]
-
Ball State University. "Disposal of Laboratory Wastes". Source: bsu.edu. URL: [Link]
-
WBDG / EPA. "EPA 625/6-89/019 Handbook Guidance on Setting Permit Conditions". Source: wbdg.org. URL: [Link]
-
OSTI. "Electric's Experience with Magnesium Oxide Scrubbing". Source: osti.gov. URL: [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. unige.iris.cineca.it [unige.iris.cineca.it]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. uwlax.edu [uwlax.edu]
- 7. bsu.edu [bsu.edu]
- 8. echemi.com [echemi.com]
- 9. wbdg.org [wbdg.org]
- 10. osti.gov [osti.gov]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
